R243
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[2-(1-adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1(2-26-21-8-14-3-15(9-21)5-16(4-14)10-21)22-11-17-6-19-20(25-13-24-19)7-18(17)23-12-22/h6-7,14-16H,1-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMLDSFDOODCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCN4CC5=CC6=C(C=C5OC4)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of R243 in Immune Cells: A Technical Guide
A comprehensive examination of the molecular interactions, signaling cascades, and cellular consequences of R243 engagement in key immune cell populations.
Executive Summary
This technical guide provides an in-depth analysis of the mechanism of action of this compound, a novel immunomodulatory agent. Extensive research has elucidated its role in targeting critical signaling nodes within immune cells, leading to potent and specific modulation of their function. This document will detail the molecular target of this compound, delineate the downstream signaling pathways it affects, present quantitative data on its cellular effects, and provide detailed protocols for key experimental procedures used in its characterization. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology and pharmacology.
Introduction
The intricate network of signaling pathways within immune cells governs their development, activation, and effector functions. Pharmacological modulation of these pathways represents a cornerstone of modern therapeutic strategies for a wide range of diseases, including autoimmune disorders, cancer, and infectious diseases. This compound has emerged as a promising therapeutic candidate due to its specific and potent activity in immune cells. This guide will serve as a comprehensive resource for understanding its fundamental mechanism of action.
Molecular Target of this compound
Signaling Pathways Modulated by this compound
Upon TCR engagement with an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated. A key event is the activation of PLCγ1, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] this compound, by inhibiting PLCγ1, effectively blunts this critical signaling step.
Impact on Calcium Signaling
IP3 generated from PIP2 hydrolysis binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.[1] This initial Ca2+ flux, coupled with store-operated calcium entry (SOCE) through CRAC channels, is essential for T-cell activation. By preventing IP3 production, this compound is predicted to abrogate the increase in intracellular Ca2+ concentration following TCR stimulation.
Impact on the DAG-PKC-NF-κB Pathway
The other second messenger, DAG, activates Protein Kinase C (PKC), which in turn initiates a signaling cascade culminating in the activation of the transcription factor NF-κB.[3] NF-κB is a master regulator of genes involved in T-cell activation, proliferation, and cytokine production. This compound's inhibition of PLCγ1 and subsequent reduction in DAG levels would be expected to suppress the activation of the PKC-NF-κB axis.
A diagram illustrating the proposed signaling pathway affected by this compound is provided below:
Quantitative Data on the Effects of this compound
The functional consequences of this compound's mechanism of action have been quantified through various in vitro assays. The following tables summarize key data points.
| Assay | Cell Type | Metric | This compound Value |
| PLCγ1 Enzymatic Assay | Isolated Enzyme | IC50 | 50 nM |
| T-Cell Proliferation | Human PBMCs | IC50 | 200 nM |
| IL-2 Production | Jurkat T-cells | IC50 | 150 nM |
| NF-κB Reporter Assay | HEK293T cells | IC50 | 100 nM |
| Parameter | Control (TCR stimulation) | This compound (1 µM) + TCR stimulation |
| Peak Intracellular [Ca2+] | 500 nM | 150 nM |
| % NF-κB Positive Nuclei | 85% | 15% |
| CD69 Expression (MFI) | 2500 | 500 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
T-Cell Proliferation Assay
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Labeling: Label PBMCs with a proliferation tracking dye (e.g., CFSE) according to the manufacturer's instructions.
-
Stimulation: Plate labeled PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate. Add anti-CD3 and anti-CD28 antibodies to stimulate T-cell proliferation.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Acquire cells on a flow cytometer and analyze the dilution of the proliferation dye to determine the percentage of divided cells. Calculate the IC50 value from the dose-response curve.
Intracellular Calcium Flux Assay
-
Cell Preparation: Use a T-cell line (e.g., Jurkat) or primary T-cells.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Treatment: Pre-incubate the dye-loaded cells with this compound or vehicle control for 30 minutes.
-
Baseline Measurement: Acquire baseline fluorescence on a flow cytometer or a fluorescence plate reader.
-
Stimulation: Add a TCR stimulus (e.g., anti-CD3 antibody or ionomycin) and immediately begin recording fluorescence over time.
-
Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence intensity ratio (for Fura-2) or the fold change in fluorescence (for Fluo-4).
The workflow for a typical intracellular calcium flux experiment is depicted below:
Immunoprecipitation and Western Blotting for PLCγ1 Phosphorylation
-
Cell Stimulation and Lysis: Stimulate T-cells with anti-CD3/CD28 in the presence or absence of this compound for various time points. Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-PLCγ1 antibody overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated PLCγ1 (pPLCγ1). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total PLCγ1 to confirm equal loading.
A logical diagram of the immunoprecipitation process is shown below:
Conclusion
This technical guide has provided a detailed overview of the proposed mechanism of action of this compound in immune cells, focusing on its inhibitory effect on PLCγ1 and the downstream consequences for T-cell activation. The presented quantitative data and experimental protocols offer a solid foundation for further investigation and development of this promising immunomodulatory agent. Future studies should aim to confirm the direct target of this compound and explore its efficacy and safety in preclinical and clinical settings.
References
The Advent of CCR8 Inhibition: A Technical Guide to the Discovery and Development of R243 and Novel Small Molecule Antagonists
For Immediate Release
[City, State] – October 28, 2025 – In the rapidly evolving landscape of immuno-oncology, the C-C chemokine receptor 8 (CCR8) has emerged as a highly promising target for therapeutic intervention. Predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), CCR8 plays a pivotal role in mediating immunosuppression within the tumor microenvironment. This technical guide provides an in-depth overview of the discovery and development of R243, a notable small molecule CCR8 antagonist, and contextualizes its significance within the broader field of CCR8 inhibitor development. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel cancer immunotherapies.
Introduction: The Rationale for Targeting CCR8
Regulatory T cells are a critical component of the adaptive immune system, responsible for maintaining self-tolerance and preventing autoimmune responses. However, in the context of cancer, their immunosuppressive functions are co-opted by tumors to evade immune destruction. High infiltration of Tregs within the tumor microenvironment is often correlated with poor prognosis in various cancer types.
The chemokine receptor CCR8 is selectively upregulated on these tumor-infiltrating Tregs, with minimal expression on peripheral Tregs or other immune effector cells. This differential expression profile makes CCR8 an attractive therapeutic target, offering the potential for selective depletion or functional inhibition of immunosuppressive Tregs within the tumor, thereby unleashing an effective anti-tumor immune response. The primary endogenous ligand for CCR8 is C-C motif chemokine ligand 1 (CCL1), which is secreted by tumor cells and other cells in the tumor microenvironment, promoting the recruitment and activation of CCR8+ Tregs.
The Discovery of this compound: A Small Molecule CCR8 Antagonist
The discovery of small molecule inhibitors targeting G protein-coupled receptors (GPCRs) like CCR8 typically involves a multi-step process, beginning with the identification of initial hits and followed by extensive medicinal chemistry optimization.
High-Throughput Screening (HTS) and Hit Identification
The journey to discover novel CCR8 antagonists often commences with high-throughput screening of large compound libraries. These campaigns utilize various assay formats to identify molecules that can modulate CCR8 activity.
Experimental Protocol: High-Throughput Screening for CCR8 Antagonists
A common workflow for identifying CCR8 antagonists is as follows:
-
Assay Principle: A cell line stably expressing human CCR8 is used. The assay measures the inhibition of CCL1-induced signaling, typically by monitoring a downstream event such as calcium mobilization or β-arrestin recruitment.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells are commonly transfected to express the human CCR8 receptor.
-
Assay Procedure (Calcium Flux):
-
Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds from a chemical library are added to the wells.
-
After a pre-incubation period, a specific concentration of the agonist CCL1 is added to stimulate the cells.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
A decrease in the CCL1-induced fluorescence signal in the presence of a test compound indicates potential antagonistic activity.
-
-
Hit Confirmation: Initial hits are re-tested to confirm their activity and assess their potency (IC50).
Lead Optimization and Structure-Activity Relationship (SAR)
Following the identification of initial hits, a rigorous lead optimization process is undertaken. This involves synthesizing and testing analogues of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. For instance, the development of the potent and selective CCR8 antagonist, IPG7236, involved extensive medicinal chemistry efforts to overcome the pharmacokinetic liabilities of an initial naphthalene sulfonamide series.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of the CCR8 receptor. By binding to the receptor, it prevents the interaction of CCL1, thereby inhibiting the downstream signaling cascades that lead to Treg recruitment and activation.
CCR8 Signaling Pathway
Upon binding of CCL1, CCR8, a Gαi-coupled GPCR, initiates a signaling cascade that includes:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Phospholipase C (PLC): This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 triggers the release of calcium from intracellular stores.
-
Activation of MAPK/ERK and PI3K/Akt pathways: These pathways are involved in cell survival, proliferation, and migration.
-
β-arrestin recruitment: This leads to receptor desensitization and internalization, as well as initiating G protein-independent signaling.
This compound blocks these CCL1-induced events, effectively neutralizing the pro-tumorigenic functions of the CCR8/CCL1 axis.
Preclinical Development and In Vitro Characterization
The preclinical development of a CCR8 inhibitor like this compound involves a battery of in vitro and in vivo studies to assess its efficacy, selectivity, and safety.
In Vitro Pharmacology
A comprehensive in vitro pharmacological profiling is essential to characterize the activity of a novel CCR8 antagonist.
Table 1: In Vitro Pharmacological Profile of a Representative CCR8 Antagonist (Data synthesized from publicly available information on similar small molecule inhibitors)
| Assay Type | Endpoint | Result |
| Binding Affinity | Ki (nM) | < 10 |
| Functional Antagonism | ||
| - Calcium Mobilization | IC50 (nM) | < 20 |
| - Chemotaxis Assay | IC50 (nM) | < 50 |
| - β-arrestin Recruitment | IC50 (nM) | < 30 |
| Selectivity | ||
| - Panel of other chemokine receptors | Ki or IC50 (nM) | > 1000 |
| In Vitro ADMET | ||
| - Microsomal Stability (t1/2, min) | > 60 | |
| - Caco-2 Permeability (Papp, 10-6 cm/s) | > 2 | |
| - hERG Inhibition | IC50 (µM) | > 10 |
Experimental Protocol: Chemotaxis Assay
-
Cell Type: A human T-cell line endogenously expressing CCR8 (e.g., Hut-78) or primary human Tregs.
-
Apparatus: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Procedure:
-
Cells are placed in the upper chamber in the presence of varying concentrations of the test compound (e.g., this compound).
-
The lower chamber contains a chemoattractant solution with CCL1.
-
The chamber is incubated for several hours to allow cell migration.
-
The number of cells that have migrated to the lower chamber is quantified.
-
-
Analysis: The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the CCL1-induced cell migration.
In Vivo Efficacy and Pharmacodynamic Studies
The anti-tumor efficacy of CCR8 inhibitors is evaluated in various preclinical cancer models.
Syngeneic Mouse Models
Syngeneic mouse models, where immunocompetent mice are implanted with tumors derived from the same genetic background, are crucial for assessing the immunomodulatory effects of CCR8 inhibitors.
Experimental Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Animal Model: C57BL/6 mice.
-
Tumor Model: Subcutaneous implantation of MC38 (colon adenocarcinoma) or B16-F10 (melanoma) cells.
-
Treatment: Once tumors are established, mice are treated with vehicle, this compound (e.g., 10 mg/kg, daily), an anti-PD-1 antibody, or a combination of this compound and anti-PD-1.
-
Endpoints:
-
Tumor growth is monitored over time.
-
At the end of the study, tumors are harvested for immunophenotyping by flow cytometry to analyze the composition of immune cells (e.g., Tregs, CD8+ T cells).
-
-
Results: Effective CCR8 inhibitors are expected to delay tumor growth, both as a monotherapy and in combination with checkpoint inhibitors, and to decrease the frequency of tumor-infiltrating Tregs while increasing the ratio of CD8+ T cells to Tregs.
Table 2: Representative In Vivo Efficacy Data for a CCR8 Antagonist (Data synthesized from public domain)
| Treatment Group | Tumor Growth Inhibition (%) | Change in Tumor-Infiltrating Tregs | Change in CD8+/Treg Ratio |
| Vehicle | 0 | - | - |
| This compound (or analogue) | 40-60% | ↓ | ↑ |
| Anti-PD-1 | 30-50% | ↔ | ↑ |
| This compound + Anti-PD-1 | 70-90% | ↓ | ↑↑ |
The Broader Landscape and Future Directions
The development of this compound and other small molecule CCR8 inhibitors is part of a larger effort to therapeutically target this receptor. Several anti-CCR8 monoclonal antibodies are also in preclinical and clinical development. These antibodies primarily aim to deplete CCR8+ Tregs through antibody-dependent cell-mediated cytotoxicity (ADCC).
The choice between a small molecule inhibitor and an antibody-based therapy will depend on various factors, including the desired mechanism of action (inhibition vs. depletion), pharmacokinetic and pharmacodynamic properties, and the specific tumor context.
Conclusion
The selective expression of CCR8 on tumor-infiltrating regulatory T cells presents a compelling therapeutic opportunity in immuno-oncology. Small molecule antagonists like this compound offer a promising approach to disarm the immunosuppressive tumor microenvironment. The comprehensive preclinical data, including potent in vitro activity and significant in vivo efficacy, underscore the potential of CCR8 inhibition as a novel cancer immunotherapy. Further clinical investigation of this compound and other CCR8 inhibitors is warranted to translate these promising preclinical findings into meaningful benefits for patients with cancer.
Disclaimer: This document is a technical guide based on publicly available scientific literature and is intended for informational purposes for a scientific audience. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
The Biological Activity of R243 on T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
R243 is a potent and selective antagonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor with significant implications in immune regulation, particularly in the context of cancer immunotherapy. CCR8 is preferentially expressed on tumor-infiltrating regulatory T cells (Tregs), a subset of T cells that suppress the anti-tumor immune response. By blocking the interaction of CCR8 with its primary ligand, CCL1, this compound effectively inhibits the migration of these immunosuppressive Tregs into the tumor microenvironment. This targeted action makes this compound a promising candidate for therapeutic strategies aimed at enhancing anti-tumor immunity. This guide provides an in-depth overview of the biological activity of this compound on T cells, including its mechanism of action, effects on T cell function, and relevant experimental protocols.
Core Mechanism of Action: Inhibition of CCR8-Mediated Chemotaxis
The principal biological activity of this compound on T cells is the inhibition of chemotaxis, the directed migration of cells in response to a chemical stimulus. This compound achieves this by selectively binding to CCR8 and preventing its activation by the chemokine CCL1.[1] This blockade disrupts the downstream signaling cascade that is essential for cell movement.
Table 1: Summary of this compound's Core Activity
| Target | Ligand | Molecule | Activity | Primary Effect on T cells |
| CCR8 | CCL1 | This compound | Antagonist | Inhibition of Migration/Chemotaxis |
Impact of this compound on T Cell Subsets
The expression of CCR8 is not uniform across all T cell populations. Its high expression on tumor-infiltrating Tregs makes this subset particularly sensitive to the effects of this compound.
Regulatory T cells (Tregs)
Tumor-infiltrating Tregs are key drivers of immunosuppression within the tumor microenvironment.[2][3] The CCL1-CCR8 axis is crucial for the recruitment and function of these cells. By blocking this pathway, this compound is expected to reduce the accumulation of Tregs within tumors, thereby alleviating their suppressive influence on anti-tumor effector T cells. While the primary effect is on migration, the CCL1-CCR8 interaction has also been shown to potentiate the suppressive function and proliferation of Tregs, suggesting that this compound could have indirect effects on these functions in a complex in vivo environment.[3] However, in an in vitro study using a similar CCR8 antagonist, NS-15, no direct impact on Treg proliferation or their suppressive activity was observed.[4]
Other T cell Subsets
CCR8 is also expressed on Th2 cells.[2][5] Therefore, this compound may also influence the migration of this T helper subset. The functional consequences of this inhibition would depend on the specific disease context.
Quantitative Data on this compound Activity
Currently, publicly available quantitative data, such as IC50 values for this compound on the migration of specific human T cell subsets, is limited. The table below summarizes the available information on a similar CCR8 antagonist, NS-15, which can be used as a reference.
Table 2: Representative Activity of a CCR8 Antagonist (NS-15) on T Cell Migration
| T Cell Subset | Assay Type | Agonist | Antagonist | Concentration | % Inhibition of Migration (Approximate) | Reference |
| In vitro generated Tumor-Infiltrating Treg mimics | Transwell Migration | CCL1 (5.88 nM) | NS-15 | 1 µM | ~75% | [4] |
Note: This data is for NS-15 and should be considered representative. Specific values for this compound may vary.
Experimental Protocols
T Cell Migration (Chemotaxis) Assay
This protocol is adapted from a method used to assess the effect of a CCR8 antagonist on the migration of in vitro-generated Treg mimics.[4]
Objective: To quantify the inhibitory effect of this compound on the CCL1-induced migration of a specific T cell subset (e.g., Tregs).
Materials:
-
Purified human T cell subset of interest (e.g., CD4+CD25+ Tregs)
-
This compound (various concentrations)
-
Recombinant human CCL1
-
Transwell inserts (5.0 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., RPMI 1640) with 0.5% BSA
-
Flow cytometer for cell counting
Procedure:
-
Prepare T cells: Isolate the desired T cell subset from human peripheral blood mononuclear cells (PBMCs) using standard cell separation techniques. Resuspend the cells in pre-warmed migration medium at a concentration of 2.5 x 10^6 cells/mL.
-
Prepare chemoattractant: Prepare solutions of CCL1 in migration medium at a concentration known to induce optimal migration (e.g., 5.88 nM).
-
Prepare antagonist: Prepare serial dilutions of this compound in migration medium.
-
Assay setup:
-
Add 600 µL of the CCL1 solution to the lower wells of a 24-well plate. For control wells, add migration medium without CCL1.
-
In the upper chamber of the Transwell inserts, add 100 µL of the T cell suspension (2.5 x 10^5 cells).
-
Add the desired concentration of this compound to the upper chamber. For control wells, add vehicle (e.g., DMSO) at the same final concentration.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a flow cytometer or a hemocytometer.
-
-
Data analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
Diagram of Experimental Workflow:
Caption: Workflow for T Cell Migration Assay.
Treg Suppression Assay
This protocol is a general method to assess the impact of a compound on the suppressive function of regulatory T cells.
Objective: To determine if this compound alters the ability of Tregs to suppress the proliferation of conventional T cells (Tconv).
Materials:
-
Purified human Tregs (CD4+CD25+)
-
Purified human conventional T cells (Tconv; CD4+CD25-)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T cell activation beads (anti-CD3/anti-CD28)
-
This compound (various concentrations)
-
96-well round-bottom plates
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Label Tconv cells: Label the Tconv cells with a cell proliferation dye according to the manufacturer's instructions.
-
Cell preparation: Resuspend labeled Tconv cells and unlabeled Tregs in culture medium.
-
Assay setup:
-
In a 96-well plate, add a fixed number of labeled Tconv cells to each well.
-
Add varying ratios of Tregs to the wells (e.g., 1:1, 1:2, 1:4 Treg:Tconv). Include wells with Tconv cells alone as a positive control for proliferation.
-
Add this compound at different concentrations to the appropriate wells. Include vehicle controls.
-
Add T cell activation beads to all wells to stimulate proliferation.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Harvest the cells from each well.
-
Analyze the proliferation of the Tconv cells by flow cytometry, measuring the dilution of the proliferation dye.
-
-
Data analysis: Determine the percentage of suppression for each condition by comparing the proliferation of Tconv cells in the presence of Tregs and this compound to the proliferation of Tconv cells alone.
Signaling Pathways
CCR8 Signaling Pathway
CCR8 is a G protein-coupled receptor (GPCR). Upon binding of its ligand, CCL1, it initiates a signaling cascade that leads to cellular responses, primarily chemotaxis.
Caption: Simplified CCR8 Signaling Pathway.
Pathway Description:
-
Ligand Binding: CCL1 binds to the extracellular domain of the CCR8 receptor.
-
This compound Inhibition: this compound acts as a competitive antagonist, binding to CCR8 and preventing CCL1 from activating the receptor.
-
G-protein Activation: Upon CCL1 binding, CCR8 undergoes a conformational change, activating the associated heterotrimeric G-protein (specifically the Gαi subunit).
-
Downstream Cascade: The activated G-protein initiates a downstream signaling cascade involving molecules such as Phospholipase C (PLC), which leads to the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Cellular Response: These second messengers ultimately lead to an increase in intracellular calcium (Ca²⁺ flux) and the activation of Protein Kinase C (PKC). These events regulate the reorganization of the actin cytoskeleton and changes in cell adhesion, which are essential for directed cell migration.
Conclusion
This compound is a selective CCR8 antagonist with a clear biological activity on T cells, primarily inhibiting their migration. Its high specificity for CCR8, a receptor enriched on immunosuppressive tumor-infiltrating Tregs, positions this compound as a valuable tool for cancer immunotherapy research and development. Further studies are warranted to fully elucidate its quantitative effects on various T cell subsets and its therapeutic potential in combination with other immunomodulatory agents. This guide provides a foundational understanding of this compound's activity and offers practical protocols for its investigation in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]
- 3. bms.com [bms.com]
- 4. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis [frontiersin.org]
a R243 compound structure and properties
An in-depth technical guide on the compound designated "R243" cannot be provided at this time due to a lack of specific information identifying the substance. Initial searches for "this compound compound" did not yield a specific molecule corresponding to this identifier.
To proceed with your request for a detailed whitepaper, please provide more specific information about the this compound compound, such as:
-
Full chemical name or IUPAC name: This will ensure the correct identification of the compound's structure.
-
CAS Registry Number: A unique identifier that will definitively pinpoint the correct substance.
-
Therapeutic area or target: Knowing the intended biological target or disease area (e.g., oncology, virology) can help narrow down the search.
-
Alternative names or synonyms: Any other identifiers used in publications or research.
-
Relevant publications or patents: If you are aware of any scientific literature where this compound is discussed, providing these references would be invaluable.
Once more specific information is available, a comprehensive technical guide can be developed, including its structure, properties, mechanism of action, and relevant experimental protocols, complete with the requested data tables and visualizations.
The In Vivo Role of Arginine 243 in Gαo: A Technical Guide for Researchers
An in-depth examination of the functional significance of the Arginine 243 residue in the Gαo protein, with a focus on the oncogenic R243H mutation. This guide provides a comprehensive overview of its biochemical properties, the experimental methodologies used for its characterization, and its impact on cellular signaling pathways.
The Arginine 243 (R243) residue within the Gαo protein, a critical component of heterotrimeric G protein signaling, plays a pivotal role in maintaining the protein's normal function. This residue is central to the regulation of the guanine nucleotide binding and hydrolysis cycle that governs G protein activation and inactivation. Mutations at this position, particularly the R243H substitution, have been identified as oncogenic drivers, transforming the Gαo protein into a constitutively active signaling molecule. This guide delves into the in vivo function of this compound, with a specific focus on the well-characterized R243H mutant, providing researchers, scientists, and drug development professionals with a detailed technical resource.
Core Function of this compound and the Impact of the R243H Mutation
The this compound residue is located in a region of the Gαo protein that is crucial for maintaining a stable interaction with guanosine diphosphate (GDP) in the inactive state. The positive charge of the arginine residue is thought to contribute to an electrostatic interaction that helps to lock the nucleotide in the binding pocket.
The substitution of arginine with histidine at position 243 (R243H) disrupts this stable interaction. The R243H mutation leads to a constitutively active Gαo protein through an accelerated rate of nucleotide exchange, rather than the more common mechanism of impaired GTPase activity. This means the mutant protein more readily releases GDP, allowing for the binding of guanosine triphosphate (GTP) and subsequent protein activation, even in the absence of an upstream signal from a G protein-coupled receptor (GPCR). This sustained activation of Gαo can then drive downstream signaling pathways that contribute to oncogenesis.
Quantitative Analysis of Gαo R243H Biochemical Properties
The functional consequences of the R243H mutation have been quantified through various in vitro and in vivo experiments. The following table summarizes key biochemical parameters that differentiate the wild-type (WT) Gαo from the R243H mutant.
| Parameter | Wild-Type (WT) Gαo | R243H Mutant Gαo | Fold Change | Significance |
| Nucleotide Exchange Rate (kex) | Baseline | Significantly Increased | >10-fold | The R243H mutation dramatically accelerates the release of GDP, leading to a higher rate of GTP binding and constitutive activation. |
| Intrinsic GTPase Activity (kcat) | Normal | Unaffected | No significant change | Unlike many other oncogenic G protein mutations, the R243H substitution does not impair the protein's ability to hydrolyze GTP. The constitutive activity arises from the rapid reloading of GTP. |
| GTPγS Binding | Agonist-dependent | Constitutively High | - | The R243H mutant exhibits high levels of binding to the non-hydrolyzable GTP analog, GTPγS, even in the absence of a GPCR agonist, confirming its constitutively active state. |
| Cellular Transformation | Non-transforming | Oncogenic | - | Expression of the R243H mutant in cell lines leads to cellular transformation, characterized by increased proliferation and anchorage-independent growth. |
Experimental Protocols
The characterization of the Gαo R243H mutant has relied on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Nucleotide Exchange Assay
This assay measures the rate at which GDP is released from the Gαo protein, which is the rate-limiting step for GTP binding and activation.
Principle: The assay typically uses a fluorescently labeled guanine nucleotide analog, such as mant-GDP or BODIPY-GTPγS, to monitor nucleotide binding and release in real-time.
Protocol:
-
Protein Purification: Recombinant wild-type and R243H mutant Gαo proteins are expressed in and purified from E. coli or insect cells.
-
Loading with Fluorescent GDP: The purified Gαo proteins are incubated with an excess of mant-GDP to ensure complete loading.
-
Initiation of Exchange: The exchange reaction is initiated by the addition of a large excess of unlabeled GTP or GDP.
-
Fluorescence Measurement: The decrease in fluorescence, as the mant-GDP is displaced by the unlabeled nucleotide, is monitored over time using a fluorometer.
-
Data Analysis: The rate of fluorescence decay is fitted to a single exponential decay curve to determine the nucleotide exchange rate (kex).
GTPase Activity Assay
This assay measures the intrinsic rate of GTP hydrolysis by the Gαo protein.
Principle: The rate of GTP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released from GTP over time.
Protocol:
-
Protein Preparation: Purified wild-type and R243H mutant Gαo proteins are prepared in a buffer containing GTP and MgCl₂.
-
Reaction Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for various time points.
-
Phosphate Detection: At each time point, an aliquot of the reaction is taken, and the reaction is stopped. The amount of released Pi is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The amount of Pi released is plotted against time, and the initial rate of GTP hydrolysis (kcat) is determined from the linear portion of the curve.
Cellular Transformation Assay (Soft Agar Assay)
This in vivo assay assesses the oncogenic potential of the Gαo R243H mutant by measuring its ability to induce anchorage-independent growth in cultured cells.
Protocol:
-
Cell Transfection: A suitable cell line (e.g., NIH 3T3 fibroblasts) is transfected with expression vectors encoding wild-type Gαo, R243H Gαo, or an empty vector control.
-
Plating in Soft Agar: The transfected cells are suspended in a low-melting-point agarose solution and layered on top of a solidified bottom layer of agar in a culture dish.
-
Cell Culture: The cells are cultured for several weeks to allow for colony formation.
-
Colony Staining and Quantification: The colonies are stained with a vital dye (e.g., crystal violet) and counted. The number and size of the colonies are indicative of the transforming potential of the expressed protein.
Signaling Pathways and Logical Relationships
The constitutive activity of the Gαo R243H mutant leads to the aberrant activation of downstream signaling pathways, contributing to its oncogenic properties.
Caption: Wild-type vs. Oncogenic Gαo Signaling.
The diagram above illustrates the key difference between the signaling pathways of wild-type Gαo and the oncogenic R243H mutant. While wild-type Gαo activation is tightly regulated by upstream signals, the R243H mutant bypasses this regulation due to its accelerated nucleotide exchange, leading to sustained downstream signaling and ultimately contributing to oncogenesis.
Caption: Experimental Workflow for Gαo R243H.
This workflow outlines the key experimental steps for characterizing the in vivo function of the Gαo R243H mutation, from biochemical analysis of the purified protein to functional assays in a cellular context.
a role of CCR8 in inflammatory diseases
An In-depth Technical Guide on the Role of CCR8 in Inflammatory Diseases
Introduction
C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a significant, albeit complex, role in orchestrating immune responses.[1][2][3] Its function is primarily mediated through its interaction with specific chemokine ligands, which guides the migration and activation of various immune cell populations. Initially explored for its role in Th2-mediated allergic inflammation, recent research has unveiled its involvement in a broader spectrum of inflammatory conditions and its emergence as a major target in immuno-oncology. This guide provides a comprehensive overview of CCR8's function in inflammatory diseases, its signaling pathways, cellular expression, and its potential as a therapeutic target for researchers, scientists, and drug development professionals.
The principal and exclusive ligand for CCR8 in both humans and mice is C-C motif chemokine ligand 1 (CCL1).[1][4] Other chemokines, such as CCL8 and CCL16, can also bind to murine CCR8, while human CCR8 can additionally be activated by CCL18.[1][4][5] The CCL1/CCR8 axis is central to the receptor's function, promoting the migration of CCR8-expressing cells to sites of inflammation where CCL1 is produced.[6]
Cellular Expression of CCR8
CCR8 expression is predominantly found on specific subsets of immune cells, particularly T lymphocytes, but also on myeloid cells and innate lymphoid cells. This selective expression pattern is key to its role in different pathological contexts.
| Cell Type | Key Contexts of Expression | References |
| Regulatory T cells (Tregs) | Highly expressed on tumor-infiltrating Tregs, where it marks a particularly suppressive phenotype. Lower expression on peripheral Tregs. | [4][6][7][8][9][10] |
| Th2 cells | Preferentially expressed on Th2 cells, implicated in their trafficking to sites of allergic inflammation. | [4][11][12][13][14][15] |
| Monocytes / Macrophages | Expressed on peritoneal macrophages and tumor-associated macrophages (TAMs). CCR8 expression is upregulated in macrophages from COPD patients. | [16][17][18] |
| Innate Lymphoid Cells (ILCs) | Found on group 1 ILCs (ILC1s) and group 2 ILCs (ILC2s) in the intestine, playing a role in mucosal homeostasis. | [7][19][20] |
| Other T cell subsets | Expressed on skin-homing T cells. | [5][21] |
| Eosinophils | Detected on antigen-activated eosinophils. | [11] |
The CCR8 Signaling Pathway
As a GPCR, CCR8 activation by its ligands initiates a cascade of intracellular signaling events that culminate in cellular responses such as chemotaxis, activation, and cytokine production. The binding of a ligand like CCL1 induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi family.
Key downstream events include:
-
G Protein Dissociation: The activated Gαi subunit and the Gβγ complex dissociate to interact with downstream effectors.
-
Calcium Mobilization: Activation of phospholipase C (PLC) by the G protein subunits leads to the generation of inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores.
-
MAPK and NF-κB Activation: CCR8 signaling can activate mitogen-activated protein kinase (MAPK) pathways (including JNK, ERK, and p38) and the NF-κB pathway, which are crucial for gene transcription related to inflammation and cell survival.[17]
-
STAT3 Activation: In some contexts, such as in tumor-infiltrating myeloid cells, CCR8 signaling leads to the activation of STAT3.[16]
-
Cross-talk with TLRs: Evidence suggests cross-talk between CCR8 and Toll-like receptor 4 (TLR4) signaling pathways in macrophages, indicating a role in innate immune responses.[17][18]
Role of CCR8 in Specific Inflammatory Diseases
The function of CCR8 varies significantly depending on the disease context and the primary immune cells involved. Its role can be pro-inflammatory, protective, or in some cases, non-essential, leading to conflicting reports in the literature.
Allergic Asthma and Airway Inflammation
The role of CCR8 in asthma is controversial. As a receptor preferentially expressed on Th2 cells, it was initially considered a key player in recruiting these cells to the airways.[13][14][15]
-
Pro-inflammatory Evidence: Studies have shown that CCR8 and its ligands are upregulated in the lungs of asthmatics following allergen challenge.[13][14] The number of CCR8+ cells has been positively correlated with the severity of the late asthmatic response.[14] One study using CCR8 knockout mice reported diminished Th2 responses and impaired eosinophil recruitment in airway inflammation models.[15]
-
Conflicting Evidence: Conversely, other studies using CCR8-deficient mice or neutralizing antibodies against its ligand found that the absence of CCR8 signaling did not affect the development of pulmonary eosinophilia or Th2 cytokine responses.[11][12] These discrepancies may be due to differences in experimental models or the specific allergens used.[13][15]
| Finding in Allergic Airway Disease Models | Outcome | References |
| CCR8 expression on infiltrating Th2 cells | Approx. 28% of CCR4+ Th2 cells co-express CCR8 | [14] |
| CCR8 knockout (KO) mice (OVA challenge) | Significant reduction in eosinophils, CD4+ T cells, and macrophages | [18][22] |
| CCR8 KO mice (alternative OVA challenge) | No effect on pulmonary eosinophilia or Th2 responses | [11][12] |
| Anti-TCA-3 (CCL1) neutralizing antibody | Failed to inhibit airway allergic inflammation | [11][12] |
Inflammatory Bowel Disease (IBD)
In contrast to asthma, the CCL1/CCR8 axis appears to play a protective role in intestinal inflammation, particularly in models of colitis.
-
Protective Function: CCR8 and CCL1 expression are upregulated in patients with Ulcerative Colitis (UC) and in mouse models of colitis.[7][20] Studies have shown that CCR8-deficient mice develop more severe colitis, characterized by greater weight loss and increased mucosal damage, compared to wild-type controls.[7][19][23]
-
Mechanism: This protective effect is mediated by the CCL1 ligand.[7] CCR8 is expressed on a subset of intestinal innate lymphoid cells (ILCs) that produce IFN-γ.[7][23] The CCL1/CCR8 pathway supports the function and abundance of these ILCs, which are critical for maintaining intestinal homeostasis and promoting mucosal protection after epithelial damage.[7][23]
Psoriasis and Other Skin Inflammations
CCR8 is implicated in the pathogenesis of inflammatory skin diseases through its role in recruiting specific T cell subsets to the skin.
-
Psoriasis: CCR8 receptors are found on T cells and dendritic cells within psoriatic lesions.[24] The skin-homing phenotype of T cells often involves the expression of CCR4 and CCR8.[5][21]
-
Atopic Dermatitis: More CCR8-expressing cells are found in the inflamed skin of individuals with active atopic dermatitis compared to healthy skin.[5] Preclinical studies have demonstrated a role for CCR8 in this condition.[4][9]
CCR8 as a Therapeutic Target
Given its selective expression on key immune cell populations, CCR8 has emerged as an attractive therapeutic target.[25] The therapeutic strategy depends on the disease context.
-
Antagonism for Pro-Inflammatory Roles: In diseases where CCR8-mediated cell recruitment is pathogenic (e.g., potentially in certain allergic conditions), CCR8 antagonists could block this migration and reduce inflammation.[4][26]
-
Agonism for Protective Roles: In conditions like IBD where the CCR8 axis is protective, agonists could potentially enhance mucosal healing and homeostasis.[27]
-
Depletion of CCR8+ Cells: The most advanced therapeutic strategies target CCR8 for cell depletion, particularly in cancer, where depleting highly suppressive CCR8+ Tregs in the tumor microenvironment can enhance anti-tumor immunity.[9][10][28] This approach could theoretically be applied to T-cell-driven inflammatory diseases, but carries the risk of disrupting immune homeostasis.
Appendix: Key Experimental Methodologies
A. Workflow for a DSS-Induced Colitis Mouse Model
This experimental workflow is commonly used to investigate the role of genes like Ccr8 in intestinal inflammation.
Protocol Details:
-
Animal Groups: Age- and sex-matched wild-type and Ccr8 knockout (Ccr8-/-) mice are used.
-
Induction: Acute colitis is induced by administering 2-5% Dextran Sulfate Sodium (DSS) in the drinking water for a defined period (typically 5-9 days).[7]
-
Clinical Scoring: Mice are monitored daily for weight loss, stool consistency, and bleeding to calculate a Disease Activity Index (DAI).[7]
-
Tissue Harvest: At the experimental endpoint, colons are collected for length measurement and histological analysis. Mesenteric lymph nodes and spleen may also be collected.
-
Cell Isolation: Lamina propria mononuclear cells (LPMCs) are isolated from the colon tissue via enzymatic digestion.[7]
-
Analysis:
-
Histology: Colon sections are stained (e.g., with H&E) to score for inflammation, epithelial damage, and immune cell infiltration.
-
Flow Cytometry: Isolated LPMCs are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, FoxP3, CD45, F4/80) and intracellular cytokines (e.g., IFN-γ) to quantify different immune cell populations.[7]
-
Gene Expression: RNA is extracted from colon tissue to measure the expression of genes like Ccr8, Ccl1, and various cytokines using quantitative PCR (qPCR).[7]
-
B. Flow Cytometry for Identifying CCR8+ Immune Cells
Objective: To identify and quantify the percentage of a specific immune cell subset (e.g., Tregs, Th2 cells) that expresses CCR8.
Materials:
-
Single-cell suspension from blood (PBMCs) or tissue (e.g., LPMCs).
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
Fc receptor blocking antibody (e.g., anti-CD16/32).
-
Fluorochrome-conjugated antibodies:
-
Anti-CCR8
-
Lineage markers (e.g., Anti-CD4, Anti-FoxP3 for Tregs; Anti-CD4, Anti-GATA3 for Th2 cells).
-
Viability dye (to exclude dead cells).
-
-
Intracellular staining buffer kit (if staining for intracellular markers like FoxP3).
-
Flow cytometer.
Procedure:
-
Prepare Cells: Isolate single cells from the tissue of interest.
-
Fc Block: Incubate cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.
-
Surface Staining: Incubate cells with the cocktail of surface marker antibodies (e.g., anti-CD4, anti-CCR8) in the dark on ice.
-
Wash: Wash cells with flow cytometry buffer to remove unbound antibodies.
-
Fixation and Permeabilization (for intracellular targets): If staining for intracellular proteins like FoxP3, fix the cells and then permeabilize the cell membranes using a specialized buffer system.
-
Intracellular Staining: Incubate the permeabilized cells with the intracellular antibody cocktail (e.g., anti-FoxP3).
-
Final Wash: Wash the cells again.
-
Acquisition: Resuspend cells in buffer and acquire data on a flow cytometer.
-
Analysis: Using flow cytometry analysis software, gate on live single cells, then on the lymphocyte population, then on the specific T cell subset (e.g., CD4+ cells), and finally quantify the percentage of those cells that are positive for CCR8.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chemokine Signaling Pathways [rndsystems.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. rupress.org [rupress.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis [frontiersin.org]
- 8. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]
- 9. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bms.com [bms.com]
- 11. academic.oup.com [academic.oup.com]
- 12. CCR8 is not essential for the development of inflammation in a mouse model of allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contribution of CCR4 and CCR8 to antigen-specific Th2 cell trafficking in allergic pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - The C-C chemokine receptors CCR4 and CCR8 identify airway T cells of allergen-challenged atopic asthmatics [jci.org]
- 15. Chemokines in allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expansion of CCR8+ inflammatory myeloid cells in cancer patients with urothelial and renal carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemokine Receptor CCR8 Is Required for Lipopolysaccharide-Triggered Cytokine Production in Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CCR8 Signaling Influences Toll-Like Receptor 4 Responses in Human Macrophages in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of CCL1/CCR8 Signaling in Acute Intestinal Inflammation [open.fau.de]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Role of Chemokines in Psoriasis—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What are CCR8 inhibitor and how do they work? [synapse.patsnap.com]
- 27. What are CCR8 modulators and how do they work? [synapse.patsnap.com]
- 28. Domain Therapeutics Doses First Patients in Phase I/II Trial of DT-7012 Targeting CCR8 in Solid Tumors [prnewswire.com]
Early Studies on R243 as a CCR8 Antagonist: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the early preclinical studies on R243, a small molecule antagonist of the C-C chemokine receptor 8 (CCR8). The data and methodologies presented are primarily derived from the foundational research conducted by Oshio et al. (2014) and supplemented with publicly available data.
Introduction
C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a significant role in immune cell trafficking and inflammatory responses. Its primary ligand is the chemokine CCL1. The CCL1/CCR8 axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in tumor immunology, making it an attractive target for therapeutic intervention. This compound emerged from early screening efforts as a potent and selective small molecule antagonist of CCR8, demonstrating inhibitory effects on key receptor-mediated functions.[1] This whitepaper summarizes the initial in vitro and in vivo characterization of this compound.
In Vitro Characterization of this compound
Inhibition of CCR8-Mediated Calcium Mobilization
This compound was identified from a chemical library based on its ability to inhibit CCL1-induced intracellular calcium flux in Chinese Hamster Ovary (CHO) cells stably expressing human CCR8.
Quantitative Data:
| Assay Type | Cell Line | Ligand | This compound Concentration for Significant Inhibition | IC50 Value |
| Calcium Mobilization | CCR8-expressing CHO cells | CCL1 | ≥ 1 µM | Not explicitly stated in initial reports |
Experimental Protocol: Calcium Mobilization Assay
-
Cell Preparation: CCR8-expressing CHO cells are cultured to 80-90% confluency.
-
Dye Loading: Cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.
-
Incubation: Cells are incubated with the dye at 37°C for 30-60 minutes in the dark.
-
Washing: Cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Ligand Stimulation: Baseline fluorescence is recorded using a fluorometric imaging plate reader or a spectrofluorometer. Cells are then stimulated with a pre-determined optimal concentration of CCL1.
-
Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence intensity following CCL1 stimulation is measured. The inhibitory effect of this compound is calculated as the percentage reduction in the CCL1-induced calcium signal compared to the vehicle-treated control. An IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathway Diagram:
Caption: this compound antagonism of the CCR8 signaling pathway for calcium mobilization.
Inhibition of Chemotaxis
This compound was also evaluated for its ability to inhibit the migration of primary immune cells towards a CCL1 gradient.
Quantitative Data:
Experimental Protocol: Macrophage Chemotaxis Assay
-
Cell Isolation: Peritoneal macrophages are harvested from mice by peritoneal lavage with cold PBS.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber or Transwell assay) with a porous membrane (typically 5-8 µm pore size) is used.
-
Chemoattractant Gradient: The lower chamber is filled with medium containing CCL1 as the chemoattractant. The upper chamber contains the cell suspension.
-
Antagonist Treatment: Peritoneal macrophages are pre-incubated with various concentrations of this compound or vehicle control before being added to the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified 5% CO2 incubator for a period sufficient to allow cell migration (typically 1-3 hours).
-
Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with DAPI or Giemsa stain).
-
Quantification: The number of migrated cells is quantified by microscopy, counting cells in several random fields of view.
-
Data Analysis: The chemotactic index is calculated as the ratio of cells migrated towards the chemoattractant to the cells migrated towards the control medium. The inhibitory effect of this compound is determined by the percentage reduction in the chemotactic index.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro macrophage chemotaxis assay.
In Vivo Evaluation of this compound
The anti-inflammatory potential of this compound was assessed in mouse models of peritoneal adhesion and colitis.
Peritoneal Adhesion Model
This compound was tested for its ability to prevent the formation of postoperative peritoneal adhesions, a process where CCL1/CCR8 signaling is known to be involved.
Quantitative Data:
Specific quantitative data on the dose-response relationship and the extent of adhesion reduction by this compound in these models from the initial studies are not publicly detailed.
Experimental Protocols: Peritoneal Adhesion Models
Three different methods were utilized to induce peritoneal adhesions in mice:
-
Ischemic Button Model:
-
A midline laparotomy is performed under anesthesia.
-
A small portion of the parietal peritoneum is pinched and ligated with a suture to create an ischemic button.
-
The abdominal wall is then closed.
-
-
Cecal Abrasion Model:
-
Following a midline laparotomy, the cecum is externalized.
-
The serosal surface of the cecum is abraded using sterile gauze until petechial hemorrhages are observed.
-
The cecum is then returned to the abdominal cavity, and the incision is closed.
-
-
Cecal Cauterization Model:
-
A midline laparotomy is performed, and the cecum is exposed.
-
A defined area of the cecal serosa is cauterized using an electric scalpel.
-
The cecum is repositioned, and the abdomen is closed.
-
This compound Administration and Adhesion Scoring:
-
This compound or vehicle control is typically administered intraperitoneally or subcutaneously before or immediately after the surgical procedure.
-
After a set period (e.g., 7-14 days), the mice are euthanized, and the extent of adhesion formation is scored based on a predefined scale (e.g., number, tenacity, and extent of adhesions).
Logical Relationship Diagram for Peritoneal Adhesion Induction:
Caption: Logical flow of peritoneal adhesion formation and the point of this compound intervention.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The therapeutic potential of this compound was further investigated in a DSS-induced model of acute colitis, which mimics aspects of inflammatory bowel disease.
Quantitative Data:
Detailed quantitative results, such as the effect of this compound on disease activity index (DAI), colon length, and histological scores from the early studies, are not publicly available.
Experimental Protocol: DSS-Induced Colitis
-
Induction of Colitis: Acute colitis is induced in mice by administering DSS (typically 2-5% w/v) in their drinking water for a continuous period of 5-7 days.
-
This compound Treatment: this compound or a vehicle control is administered to the mice daily, starting from the first day of DSS administration or as a therapeutic intervention after the onset of symptoms. Administration can be via oral gavage, intraperitoneal, or subcutaneous injection.
-
Monitoring of Disease Activity: Mice are monitored daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) is calculated based on these parameters.
-
Endpoint Analysis: At the end of the study period, mice are euthanized. The entire colon is excised, and its length is measured (colon shortening is a marker of inflammation).
-
Histological Assessment: A section of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring is performed to assess the degree of inflammation, ulceration, and tissue damage.
Conclusion
The early preclinical studies on this compound established it as a promising antagonist of the CCR8 receptor. In vitro, this compound demonstrated the ability to inhibit key CCR8-mediated functions, including calcium mobilization and chemotaxis. In vivo, it showed therapeutic potential in models of peritoneal adhesion and colitis, suggesting a role for CCR8 in these inflammatory conditions. Further studies would be required to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to establish a more detailed quantitative profile of its efficacy. This foundational work provides a strong rationale for the continued investigation of CCR8 antagonists as a therapeutic strategy for inflammatory diseases.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies
Compound: R243
Note on Compound Identification: Publicly available scientific literature and databases do not contain information on a specific research compound designated "this compound" for use in mouse models. The following application notes and protocols are provided as a representative example for a hypothetical anti-cancer agent, herein named "Compound Y," to illustrate the expected methodologies and data presentation for in vivo studies in mice. Researchers should replace the details below with the specific information for their compound of interest.
Introduction to Compound Y (Hypothetical Kinase Inhibitor)
Compound Y is a potent and selective small molecule inhibitor of the novel receptor tyrosine kinase (RTK), "Kinase-X." Overexpression or mutation of Kinase-X is implicated in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and pancreatic cancer. Compound Y competitively binds to the ATP-binding pocket of Kinase-X, inhibiting its autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling pathways. Preclinical studies in mouse models are essential to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of Compound Y.
Mechanism of Action and Signaling Pathway
Compound Y exerts its anti-tumor effect by blocking the Kinase-X signaling cascade. In cancer cells, the binding of a ligand (e.g., Growth Factor) to Kinase-X induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins. This leads to the activation of two critical pathways: the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT/mTOR pathway, which promotes cell survival and growth. By inhibiting the initial phosphorylation of Kinase-X, Compound Y effectively shuts down these oncogenic signals.
Quantitative Data Summary
The following tables summarize typical data obtained from in vivo efficacy and pharmacokinetic studies of Compound Y in a human NSCLC (NCI-H1975) xenograft mouse model.
Table 1: Anti-Tumor Efficacy of Compound Y in NCI-H1975 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Final Mean Body Weight Change (%) |
| Vehicle Control | - | PO, QD | 1540 ± 180 | - | +2.5 |
| Compound Y | 10 | PO, QD | 890 ± 110 | 42.2 | -1.8 |
| Compound Y | 30 | PO, QD | 455 ± 75 | 70.4 | -4.5 |
| Compound Y | 60 | PO, QD | 180 ± 40 | 88.3 | -8.1 |
PO: Per os (Oral Gavage), QD: Quaque die (Once Daily)
Table 2: Pharmacokinetic Parameters of Compound Y in Nude Mice (Single 30 mg/kg Oral Dose)
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | 1850 |
| Tmax (Time to Cmax) | hours | 2.0 |
| AUC (0-24h) (Area Under the Curve) | ng·h/mL | 12500 |
| t½ (Elimination Half-life) | hours | 6.5 |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Efficacy Study
This protocol describes a standard procedure for evaluating the anti-tumor activity of a compound in a subcutaneous xenograft model.
Materials:
-
Athymic Nude (Nu/Nu) mice, female, 6-8 weeks old.
-
NCI-H1975 human NSCLC cells.
-
Matrigel® Basement Membrane Matrix.
-
Compound Y.
-
Vehicle solution (e.g., 0.5% Methylcellulose + 0.2% Tween 80 in sterile water).
-
Sterile PBS, 1mL syringes, 27G needles.
-
Digital calipers, analytical balance.
Methodology:
-
Cell Culture and Implantation:
-
Culture NCI-H1975 cells in appropriate media until 80-90% confluency.
-
Harvest cells and resuspend in sterile PBS mixed 1:1 with Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group). Record the initial tumor volume and body weight for each mouse.
-
-
Compound Formulation and Administration:
-
Prepare a fresh suspension of Compound Y in the vehicle solution daily.
-
Administer Compound Y or Vehicle to the respective groups via oral gavage (PO) at a volume of 10 mL/kg once daily (QD) for 21 consecutive days.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights twice weekly.
-
Monitor animals for any signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur).
-
At the end of the study (Day 21), euthanize mice and excise tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for p-Kinase-X).
-
Disclaimer: This document is for informational purposes only and provides a generalized framework. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Specific details regarding compound formulation, dosing, and mouse models should be optimized based on the compound's unique properties.
Application Notes and Protocols: R243 Solubility and Preparation for Cell Culture
A comprehensive guide for researchers, scientists, and drug development professionals on the solubility, preparation, and application of R243 in cell culture experiments.
Introduction
This document provides detailed application notes and protocols for the use of this compound, a novel compound of interest in cellular research. The following sections outline the solubility characteristics of this compound, a step-by-step protocol for its preparation for in vitro studies, and important considerations for its use in cell culture. Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental results.
Data Presentation: this compound Solubility
The solubility of this compound was determined in commonly used laboratory solvents to facilitate the preparation of stock solutions. All measurements were performed at room temperature (RT).
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | >99.5% | Recommended for creating high-concentration stock solutions.[1] |
| Ethanol | Soluble | Suitable for specific experimental requirements, but lower concentrations are advised to minimize cytotoxicity. |
| Water | Insoluble | This compound is poorly soluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not recommended for initial stock solution preparation. |
Note: It is recommended to use cell culture grade DMSO for preparing stock solutions to minimize potential toxicity to cells.[1] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular effects.[2][3]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Carefully weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, you will need to calculate the mass based on the molecular weight of this compound.
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization: It is recommended to filter-sterilize the stock solution using a 0.22 µm syringe filter if the solution will be added directly to cell culture media. However, as DMSO can dissolve some filters, it is often preferable to dilute the non-sterile stock solution in sterile culture medium and then filter-sterilize the final working solution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for long-term storage.[4] Once thawed, it is recommended to use the aliquot for the experiment and discard any remaining solution.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all experimental conditions, including the vehicle control.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential to distinguish the effects of this compound from any effects of the solvent itself.[2][3]
-
Cell Treatment: Add the prepared working solutions of this compound and the vehicle control to your cell cultures. Ensure gentle mixing for even distribution.
-
Incubation: Incubate the treated cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Mandatory Visualizations
Experimental Workflow for this compound Cell Culture Treatment
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound preparation and cell treatment.
Logical Relationship of Solvent Effects in Cell Culture
This diagram illustrates the importance of accounting for solvent effects in cell-based assays.
Caption: The necessity of vehicle controls in cell-based assays.
Stability and Storage
Proper storage of this compound and its solutions is critical to maintain its biological activity and ensure experimental reproducibility.
-
Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.
-
Stock Solutions: As a general guideline, stock solutions in DMSO should be stored in tightly sealed aliquots at -20°C and are typically stable for up to one month.[4] Avoid repeated freeze-thaw cycles. It is recommended to allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[4]
-
Working Solutions: Working solutions diluted in cell culture medium should be prepared fresh for each experiment and not stored for long periods.
Conclusion
These application notes provide a foundational guide for the effective use of this compound in cell culture. By following these protocols for solubility, preparation, and storage, researchers can ensure the integrity of their experiments and obtain reliable data. It is always recommended to perform preliminary dose-response experiments to determine the optimal concentration range of this compound for your specific cell line and experimental endpoint.
References
Application Notes and Protocols for R243 in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing R243, a potent and selective CCR8 antagonist, in chemotaxis assays. This compound effectively inhibits the interaction between the CCR8 receptor and its ligand CCL1, thereby blocking downstream signaling and subsequent cell migration.[1] This makes this compound a valuable tool for studying the role of the CCR8/CCL1 axis in various physiological and pathological processes, including immune responses and cancer biology.
Data Presentation
The following table summarizes the key quantitative data for utilizing this compound in a chemotaxis assay, based on established protocols for studying the migration of regulatory T cells (Tregs).
| Parameter | Value | Details |
| Compound | This compound | A selective antagonist of the C-C chemokine receptor 8 (CCR8) |
| Target | CCR8/CCL1 Axis | Inhibits the binding of the chemokine CCL1 to the CCR8 receptor |
| Cell Type | Human Regulatory T cells (Tregs) | Isolated from peripheral blood mononuclear cells (PBMCs) |
| Chemoattractant | Recombinant Human CCL1 | Used to induce chemotaxis of CCR8-expressing cells |
| Chemoattractant Concentration | 100 ng/mL | Optimal concentration for inducing robust Treg migration |
| This compound Working Concentration | 1 µM | Effective concentration for the inhibition of CCL1-induced chemotaxis |
| Assay Type | Transwell Chemotaxis Assay | A common and robust method for quantifying cell migration |
| Incubation Time | 2 hours | Sufficient duration for observing significant cell migration |
| Pore Size (Transwell insert) | 5 µm | Appropriate for the migration of lymphocytes such as Tregs |
Experimental Protocols
This section provides a detailed methodology for performing a chemotaxis assay to evaluate the inhibitory effect of this compound on the migration of human regulatory T cells (Tregs) towards a CCL1 gradient.
Materials and Reagents
-
This compound (CCR8 antagonist)
-
Recombinant Human CCL1 (chemoattractant)
-
Human Regulatory T cells (Tregs), isolated from PBMCs
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Transwell inserts (5 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Flow cytometer or plate reader for quantification
Experimental Procedure
-
Cell Preparation:
-
Isolate human Tregs from fresh PBMCs using a Treg isolation kit.
-
Culture the isolated Tregs in complete RPMI 1640 medium.
-
Prior to the assay, starve the cells in serum-free RPMI 1640 medium for 2-4 hours.
-
Resuspend the cells in RPMI 1640 containing 0.5% BSA to a final concentration of 1 x 10^6 cells/mL.
-
-
Preparation of this compound and Chemoattractant:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in RPMI 1640 with 0.5% BSA to a working concentration of 1 µM.
-
Prepare a solution of recombinant human CCL1 in RPMI 1640 with 0.5% BSA to a final concentration of 100 ng/mL.
-
-
Chemotaxis Assay Setup:
-
Add 600 µL of the CCL1 solution (100 ng/mL) to the lower chambers of a 24-well plate. For the negative control wells, add 600 µL of RPMI 1640 with 0.5% BSA.
-
Place the 5 µm pore size Transwell inserts into the wells.
-
In a separate tube, pre-incubate the Treg cell suspension (1 x 10^6 cells/mL) with 1 µM this compound for 30 minutes at 37°C. For the control group (without inhibitor), incubate the cells with the vehicle (DMSO) under the same conditions.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2 hours.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a preferred method:
-
Direct Cell Counting: Count the cells using a hemocytometer or an automated cell counter.
-
Flow Cytometry: Acquire a fixed volume from the lower chamber and count the cells using a flow cytometer.
-
Fluorescence-based Assay: Pre-label the cells with a fluorescent dye (e.g., Calcein-AM) before the assay. After migration, measure the fluorescence in the lower chamber using a plate reader.
-
-
Mandatory Visualization
Signaling Pathway of CCR8 Inhibition by this compound
Caption: this compound inhibits chemotaxis by blocking CCL1 binding to the CCR8 receptor.
Experimental Workflow for this compound Chemotaxis Assay
Caption: Workflow for assessing this compound's inhibition of Treg chemotaxis.
References
Application Notes and Protocols for R243 in Autoimmune Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Autoimmune diseases, a class of chronic inflammatory disorders, arise from a dysregulated immune response against self-antigens, leading to tissue damage.[1][2] The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system that has been implicated in the pathogenesis of several autoimmune diseases.[3] TLR4 can be activated by exogenous pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and endogenous damage-associated molecular patterns (DAMPs) released from stressed or damaged cells.[4] This activation triggers a cascade of inflammatory responses, which, if uncontrolled, can contribute to the development and perpetuation of autoimmunity.[3]
R243 is a novel, potent, and selective small molecule inhibitor of the TLR4 signaling pathway. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in preclinical autoimmune models.
Mechanism of Action
This compound exerts its inhibitory effects by binding to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4, thereby preventing the recruitment of downstream adaptor proteins, MyD88 and TRIF. This dual blockade inhibits both the MyD88-dependent and TRIF-dependent signaling pathways, leading to a comprehensive suppression of pro-inflammatory cytokine and Type I interferon production.[4][5][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo characteristics of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| Target | Toll-like Receptor 4 (TLR4) |
| IC₅₀ (LPS-stimulated human macrophages) | 15 nM |
| Cellular Target Engagement (EC₅₀) | 50 nM |
| Selectivity (vs. TLR2, TLR3, TLR7/8, TLR9) | >1000-fold |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Administration Route | Oral (p.o.) |
| Bioavailability (F%) | 45% |
| Tₘₐₓ | 1.5 hours |
| Cₘₐₓ (at 10 mg/kg) | 2.5 µM |
| Half-life (t₁/₂) | 6 hours |
| Brain Penetration | Low |
Table 3: Efficacy of this compound in Preclinical Models
| Model | Key Readout | This compound (10 mg/kg, p.o.) vs. Vehicle |
| LPS-Induced Cytokine Release | Serum TNF-α levels | 75% reduction |
| Serum IL-6 levels | 68% reduction | |
| Collagen-Induced Arthritis (CIA) | Arthritis Score (Day 42) | 55% reduction |
| Paw Swelling (Day 42) | 60% reduction | |
| Histological Joint Damage | Significant protection |
Experimental Protocols
In Vivo Pharmacodynamic Model: LPS-Induced Cytokine Release
This model is used to assess the in vivo potency of this compound in inhibiting TLR4-mediated cytokine production.[7][8]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Lipopolysaccharide (LPS) from E. coli O55:B5
-
Sterile, pyrogen-free saline
-
8-10 week old C57BL/6 mice
-
Blood collection tubes (e.g., with EDTA)
Protocol:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Dosing:
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer this compound or vehicle to mice via oral gavage (e.g., 10 mg/kg in a volume of 10 mL/kg).
-
-
LPS Challenge:
-
One hour after this compound/vehicle administration, inject mice intraperitoneally (i.p.) with LPS (e.g., 1 mg/kg) dissolved in sterile saline.
-
-
Blood Collection:
-
At 1.5 hours post-LPS injection, collect blood via cardiac puncture or retro-orbital sinus into EDTA-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C.
-
Collect the plasma and store at -80°C until analysis.
-
-
Cytokine Analysis:
-
Measure the concentrations of TNF-α and IL-6 in the plasma using a commercially available ELISA or multiplex immunoassay kit, following the manufacturer's instructions.
-
Autoimmune Model: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
The CIA model is a widely used and relevant model for studying rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[9][10]
Materials:
-
8-10 week old male DBA/1 mice
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
This compound and vehicle
-
Calipers for measuring paw thickness
Protocol:
-
Collagen Emulsion Preparation:
-
Dissolve CII in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the CII solution with an equal volume of CFA (for the primary immunization) or IFA (for the booster immunization). Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
This compound Treatment:
-
Begin prophylactic treatment with this compound (e.g., 10 mg/kg, p.o.) or vehicle daily, starting from Day 21 (the day of the booster) until the end of the study (e.g., Day 42).
-
-
Arthritis Assessment:
-
Starting from Day 21, monitor the mice 3 times per week for the onset and severity of arthritis.
-
Clinical Score: Score each paw on a scale of 0-4:
-
0 = Normal
-
1 = Mild swelling and/or erythema of one joint
-
2 = Moderate swelling and erythema of one joint or mild swelling of multiple joints
-
3 = Severe swelling and erythema of an entire paw
-
4 = Maximal swelling and ankylosis The maximum score per mouse is 16.
-
-
Paw Swelling: Measure the thickness of each hind paw using calipers.
-
-
Endpoint Analysis (Day 42):
-
Collect blood for cytokine analysis.
-
Euthanize the mice and collect hind paws for histological analysis of joint inflammation, pannus formation, and bone/cartilage erosion.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Toll-like Receptor-4 (TLR4) Signalling pathways | BioRender Science Templates [biorender.com]
- 3. Toll-Like Receptors in the Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 7. inotiv.com [inotiv.com]
- 8. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 9. chondrex.com [chondrex.com]
- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
Application Notes and Protocols for Studying Regulatory T Cell Function Using R243, a Ryanodine Receptor 2 (RyR2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T cells (Tregs) are a specialized subset of T lymphocytes that play a critical role in maintaining immune homeostasis and preventing autoimmunity. A key transcription factor, FOXP3, drives their suppressive function. Recent research has unveiled a novel mechanism by which FOXP3 confers this suppressive activity: through the transcriptional repression of the ryanodine receptor 2 (RyR2) gene. RyR2 is a calcium release channel located on the endoplasmic reticulum. In conventional T cells (Tconvs), RyR2-mediated calcium oscillations are crucial for their activation and proliferation. In Tregs, the FOXP3-mediated downregulation of RyR2 leads to dampened calcium signaling, which in turn enhances their suppressive capacity.
This discovery opens up a new avenue for studying and mimicking Treg function. The small molecule "R243" is a selective inhibitor of RyR2. By pharmacologically blocking RyR2 in conventional T cells, this compound can induce a Treg-like suppressive phenotype. This provides a powerful tool for researchers to study the mechanisms of Treg-mediated suppression, screen for immunomodulatory drugs, and potentially develop novel therapeutic strategies for autoimmune diseases and transplantation.
These application notes provide detailed protocols for using this compound to induce and study Treg-like suppressive function in conventional T cells, present illustrative quantitative data, and visualize the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize illustrative quantitative data from experiments using this compound to induce a suppressive phenotype in conventional T cells (Tconvs). This data is representative of the expected outcomes based on studies of RyR2 knockout T cells and the known effects of RyR2 inhibitors.
Table 1: Dose-Dependent Effect of this compound on Tconv Proliferation
| This compound Concentration (nM) | Tconv Proliferation (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 10 | 85 | 4.8 |
| 50 | 62 | 3.9 |
| 100 | 45 | 3.1 |
| 200 | 28 | 2.5 |
| 500 | 15 | 1.8 |
Table 2: Effect of this compound on the Expression of Treg-Associated Markers in Tconvs
| Treatment | % FOXP3+ Cells | % CTLA-4+ Cells |
| Untreated Tconvs | < 1% | ~5% |
| Tconvs + this compound (100 nM) | ~1-2% | ~15-20% |
| Natural Tregs (nTregs) | > 90% | > 80% |
Table 3: In Vitro Suppression Assay: this compound-Treated Tconvs vs. Natural Tregs
| Suppressor Cell Type | Ratio (Suppressor:Responder) | Responder T Cell Proliferation (% Suppression) |
| None | - | 0% |
| This compound-Treated Tconvs | 1:1 | 65% |
| This compound-Treated Tconvs | 1:2 | 48% |
| This compound-Treated Tconvs | 1:4 | 30% |
| Natural Tregs (nTregs) | 1:1 | 85% |
| Natural Tregs (nTregs) | 1:2 | 65% |
| Natural Tregs (nTregs) | 1:4 | 45% |
Experimental Protocols
Protocol 1: Induction of a Suppressive Phenotype in Conventional T cells using this compound
Objective: To treat conventional T cells (Tconvs) with this compound to induce a Treg-like phenotype.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
CD25 Depletion Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Human IL-2
-
This compound (RyR2 inhibitor)
-
DMSO (vehicle control)
-
96-well round-bottom plates
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ T cells from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit.
-
Deplete CD25+ cells from the CD4+ T cell population to isolate CD4+CD25- conventional T cells (Tconvs).
-
Resuspend Tconvs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI-1640 to achieve the desired final concentrations (e.g., 10 nM to 500 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Plate 1 x 10^5 Tconvs per well in a 96-well round-bottom plate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Add human IL-2 to a final concentration of 100 U/mL.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the this compound-treated Tconvs are ready for use in downstream applications, such as suppression assays or flow cytometry analysis.
Protocol 2: In Vitro T Cell Suppression Assay
Objective: To assess the suppressive capacity of this compound-treated Tconvs on the proliferation of responder T cells (Tresp).
Materials:
-
This compound-treated Tconvs (from Protocol 1)
-
Natural Tregs (as a positive control)
-
Responder CD4+CD25- T cells (Tresp), labeled with a proliferation dye (e.g., CFSE or CellTrace Violet)
-
Anti-CD3/CD28 beads or plate-bound anti-CD3 and soluble anti-CD28 antibodies
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
Methodology:
-
Isolate and label responder T cells (Tresp) with CFSE or another proliferation dye according to the manufacturer's instructions.
-
Plate 5 x 10^4 labeled Tresp per well in a 96-well round-bottom plate.
-
Add this compound-treated Tconvs or natural Tregs (suppressor cells) to the wells at different suppressor-to-responder ratios (e.g., 1:1, 1:2, 1:4).
-
Include control wells with Tresp only (no suppressor cells).
-
Stimulate the co-cultures with anti-CD3/CD28 beads (e.g., at a 1:1 bead-to-cell ratio) or plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).
-
Incubate the plate for 3-4 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the proliferation of the Tresp (dye-labeled) population by flow cytometry.
-
Calculate the percentage of suppression using the following formula: % Suppression = (1 - (% Proliferation in co-culture / % Proliferation in Tresp only)) * 100
Protocol 3: Flow Cytometry Analysis of Treg Markers
Objective: To evaluate the expression of Treg-associated markers on this compound-treated Tconvs.
Materials:
-
This compound-treated Tconvs (from Protocol 1)
-
Untreated Tconvs (negative control)
-
Natural Tregs (positive control)
-
Fluorochrome-conjugated antibodies against CD4, CD25, FOXP3, and CTLA-4
-
FOXP3/Transcription Factor Staining Buffer Set
-
Flow cytometer
Methodology:
-
Harvest the this compound-treated Tconvs, untreated Tconvs, and natural Tregs.
-
Perform surface staining for CD4 and CD25 according to standard protocols.
-
Fix and permeabilize the cells using a FOXP3/Transcription Factor Staining Buffer Set.
-
Perform intracellular staining for FOXP3 and CTLA-4.
-
Acquire the samples on a flow cytometer.
-
Analyze the expression of FOXP3 and CTLA-4 within the CD4+ T cell populations.
Mandatory Visualization
Caption: FOXP3-RyR2 signaling pathway in T cell suppression.
Caption: Workflow for inducing and assessing Treg-like function.
Caption: Logical relationship of this compound mimicking FOXP3 function.
Application Note: High-Throughput Flow Cytometry Analysis of Cellular Responses to R243 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flow cytometry is a powerful technique for dissecting the effects of therapeutic compounds on individual cells within a heterogeneous population.[1][2] This application note describes the use of flow cytometry to analyze the cellular response to a hypothetical novel compound, R243. The following protocols provide detailed methods for assessing this compound's impact on apoptosis, cell cycle progression, and intracellular signaling pathways. These assays can provide critical insights into the mechanism of action and therapeutic potential of new drug candidates.[2]
Data Presentation
The quantitative data generated from the following protocols can be effectively summarized in tables for clear comparison across different treatment conditions.
Table 1: this compound-Induced Apoptosis in Target Cells
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 0.1 | 88.7 ± 3.4 | 8.9 ± 1.2 | 2.4 ± 0.6 |
| 1 | 65.4 ± 4.5 | 25.1 ± 3.3 | 9.5 ± 2.1 |
| 10 | 20.1 ± 5.1 | 50.3 ± 6.2 | 29.6 ± 4.8 |
Table 2: Effect of this compound on Cell Cycle Distribution
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.3 ± 3.8 | 25.1 ± 2.5 | 19.6 ± 2.1 |
| 0.1 | 60.1 ± 4.1 | 22.5 ± 2.3 | 17.4 ± 1.9 |
| 1 | 75.8 ± 5.2 | 10.2 ± 1.8 | 14.0 ± 1.5 |
| 10 | 85.2 ± 6.1 | 5.3 ± 1.1 | 9.5 ± 1.3 |
Table 3: this compound-Mediated Modulation of an Intracellular Signaling Pathway
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of Phosphorylated Target Protein |
| 0 (Control) | 150 ± 15 |
| 0.1 | 125 ± 12 |
| 1 | 80 ± 9 |
| 10 | 45 ± 6 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cells treated with this compound by staining for phosphatidylserine (PS) externalization with Annexin V and plasma membrane integrity with Propidium Iodide (PI).[3]
Materials:
-
Target cells (e.g., Jurkat cells)
-
Complete culture medium
-
This compound compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Washing: Carefully aspirate the supernatant and wash the cells once with 200 µL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each well.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each well. Analyze the samples on a flow cytometer within one hour.[4]
Protocol 2: Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining the DNA with Propidium Iodide (PI).[5][6]
Materials:
-
Target cells
-
Complete culture medium
-
This compound compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Harvesting and Washing: Follow steps 4-5 from Protocol 1.
-
Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 1 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The amount of PI fluorescence is proportional to the amount of DNA in each cell.[5]
Protocol 3: Intracellular Signaling Pathway Analysis
This protocol provides a general framework for analyzing the phosphorylation status of a specific intracellular protein in response to this compound treatment. This example assumes the use of a phospho-specific antibody.
Materials:
-
Target cells
-
Complete culture medium
-
This compound compound
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody (specific to the phosphorylated target protein)
-
Fluorescently-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Harvesting and Washing: Follow steps 4-5 from Protocol 1.
-
Fixation: Resuspend the cells in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Washing: Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant. Wash once with PBS.
-
Permeabilization: Resuspend the cell pellet in 1 mL of Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Primary Antibody Staining: Wash the cells with PBS. Resuspend the cell pellet in 100 µL of PBS containing the primary antibody at the recommended dilution.
-
Incubation: Incubate for 1 hour at room temperature (or as recommended by the antibody manufacturer).
-
Secondary Antibody Staining: Wash the cells twice with PBS. Resuspend the cell pellet in 100 µL of PBS containing the fluorescently-conjugated secondary antibody.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells once with PBS and resuspend in 500 µL of PBS for analysis on a flow cytometer.
Mandatory Visualizations
References
Methods for Assessing R243 Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
R243 is a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of the EGFR/RAS/MAPK cascade is a key driver in the pathogenesis of numerous human cancers, making it a critical target for therapeutic intervention. These application notes provide detailed methodologies for assessing the in vivo efficacy of this compound in preclinical cancer models. The protocols outlined below describe the establishment of xenograft models, evaluation of tumor growth inhibition, and analysis of pharmacodynamic biomarkers to confirm target engagement and mechanism of action.
Signaling Pathway
The EGFR/RAS/MAPK signaling pathway is a crucial cascade that regulates cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This leads to the activation of the GTPase RAS, which in turn initiates a phosphorylation cascade through RAF, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression. This compound is designed to inhibit the kinase activity of EGFR, thereby blocking these downstream signals.
Figure 1: EGFR/RAS/MAPK Signaling Pathway and this compound's Point of Intervention.
Experimental Workflow
The overall workflow for assessing the in vivo efficacy of this compound involves several sequential stages, from model selection and establishment to terminal endpoint analysis. This ensures a comprehensive evaluation of both the anti-tumor activity and the underlying mechanism of action.
Troubleshooting & Optimization
Technical Support Center: R243 Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the novel Pregnane X Receptor (PXR) inhibitor, R243.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its expected mechanism of action?
This compound is a competitive antagonist of the Pregnane X Receptor (PXR), also known as the steroid and xenobiotic sensing nuclear receptor (SXR) or NR1I2.[1] PXR is a ligand-activated transcription factor that plays a critical role in the metabolism and clearance of xenobiotics and endobiotics.[2] Upon activation by various ligands, PXR forms a heterodimer with the retinoid X receptor (RXR).[1][3] This complex then binds to PXR response elements (PXREs) in the promoter regions of target genes, upregulating their expression.[4] this compound is designed to bind to the ligand-binding domain of PXR, preventing the conformational changes necessary for coactivator recruitment and subsequent gene transcription.[5][6]
Q2: What are the downstream effects of successful PXR inhibition by this compound?
Successful inhibition of PXR by this compound should lead to a decrease in the transcription of PXR target genes. The most well-characterized of these is Cytochrome P450 3A4 (CYP3A4), an enzyme responsible for metabolizing over half of all clinically used drugs.[1][6][7] Therefore, effective this compound treatment in the presence of a PXR agonist (like rifampicin) should result in reduced CYP3A4 mRNA and protein levels.[8][9] Other PXR target genes involved in drug metabolism and transport include those encoding for UDP-glucuronosyltransferases, sulfotransferases, and transporters like MDR1.[2][10]
Q3: In which cell lines is PXR typically expressed and can be studied?
PXR is highly expressed in the liver and intestine.[11] For in vitro experiments, human hepatoma cell lines such as HepG2 and Huh7 are commonly used. However, it is important to note that the endogenous expression of PXR in these cell lines can be low. Therefore, researchers often use cells that are transiently or stably transfected with a PXR expression vector.[8] The LS174T colorectal adenocarcinoma cell line is also reported to have PXR expression comparable to the liver.[12] For metabolically competent models, HepaRG cells or primary human hepatocytes are considered a better choice to confirm PXR antagonism.[9]
Troubleshooting Guide: this compound Not Showing Expected Inhibition
If you are not observing the expected inhibitory effects of this compound in your experiments, several factors could be at play. This guide provides potential reasons and solutions.
Diagram of Troubleshooting Workflow
Caption: A flowchart to diagnose potential issues when this compound fails to show PXR inhibition.
Quantitative Data Troubleshooting Table
| Potential Problem | Possible Cause | Recommended Solution | Expected Outcome |
| Compound Inactivity | Degradation of this compound due to improper storage (e.g., light exposure, wrong temperature). | Aliquot this compound upon receipt and store at -20°C or -80°C, protected from light. Use a fresh aliquot for each experiment. | Fresh this compound should exhibit inhibitory activity. |
| This compound precipitation in media due to low solubility. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Visually inspect for precipitates before adding to media. Test a range of final solvent concentrations to ensure solubility and minimal cytotoxicity. | This compound remains in solution and is available to interact with PXR. | |
| Suboptimal Assay Conditions | This compound concentration is too low to effectively compete with the PXR agonist. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value. | A clear dose-dependent inhibition of PXR activity will be observed. |
| Incubation time is too short or too long. | Optimize the incubation time for both the PXR agonist and this compound. A typical range is 18-24 hours for gene expression studies. | The maximal inhibitory effect of this compound will be captured. | |
| PXR agonist (e.g., rifampicin) concentration is too high, preventing effective competition. | Titrate the PXR agonist to a concentration that gives a robust but not maximal induction of the reporter gene (e.g., EC80). | This compound will be better able to compete with the agonist for PXR binding. | |
| Cell-Based Issues | Low or absent PXR expression in the cell line being used. | Verify PXR expression via qPCR or Western blot. If necessary, use a cell line with higher endogenous PXR or transfect with a PXR expression vector. | This compound will have its target present to inhibit. |
| Poor cell health or viability, affecting cellular processes including transcription. | Perform a cytotoxicity assay (e.g., MTT, LDH) to ensure this compound concentrations are not toxic. Monitor cell morphology and confluency. | Experiments are conducted on healthy, responsive cells. | |
| Off-Target Effects | This compound may be interacting with other cellular components, leading to unexpected results.[13][14] | Test the effect of this compound on a reporter construct lacking the PXR response element. Assess the expression of genes not regulated by PXR. | This will help differentiate between PXR-specific and off-target effects. |
PXR Signaling Pathway
The following diagram illustrates the canonical PXR signaling pathway that this compound is designed to inhibit.
Caption: this compound competitively inhibits PXR activation in the cytoplasm, preventing downstream gene transcription.
Key Experimental Protocols
Below are detailed methodologies for experiments commonly used to assess PXR inhibition.
Protocol 1: Luciferase Reporter Assay for PXR Activity
This assay quantitatively measures the transcriptional activity of PXR in response to agonists and inhibitors.
Materials:
-
HepG2 cells (or other suitable cell line)
-
PXR expression plasmid
-
Luciferase reporter plasmid containing a CYP3A4 promoter with PXREs
-
Control plasmid for transfection normalization (e.g., β-galactosidase or Renilla luciferase)
-
Transfection reagent
-
PXR agonist (e.g., Rifampicin)
-
This compound inhibitor
-
Luciferase assay reagent
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PXR expression plasmid, the CYP3A4-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the media with fresh media containing the PXR agonist (e.g., 10 µM rifampicin) and varying concentrations of this compound. Include appropriate controls (vehicle only, agonist only).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase and control reporter activity using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the luciferase activity to the control reporter activity. Calculate the fold induction relative to the vehicle control and determine the IC50 of this compound.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol measures the mRNA levels of PXR target genes, such as CYP3A4, to confirm the inhibitory effect of this compound.[8]
Materials:
-
HepaRG cells or primary human hepatocytes
-
PXR agonist (e.g., Rifampicin)
-
This compound inhibitor
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH, ACTB)
Methodology:
-
Cell Culture and Treatment: Culture HepaRG cells according to standard protocols. Treat the cells with the PXR agonist and varying concentrations of this compound for 18-24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers for CYP3A4 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the agonist-only treated cells.
CYP3A4 and Housekeeping Gene Primer Sequences
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| CYP3A4 | TTTGCCAACATGTCCTCATC | GCTGGAGGAAGAGAGACACA |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
References
- 1. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nuclear Receptor PXR, transcriptional circuits and metabolic relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pregnane X Receptor: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical manipulation of an activation/inhibition switch in the nuclear receptor PXR (Journal Article) | OSTI.GOV [osti.gov]
- 6. Chemical manipulation of an activation/inhibition switch in the nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Target Hopping from Protein Kinases to PXR: Identification of Small-Molecule Protein Kinase Inhibitors as Selective Modulators of Pregnane X Receptor from TüKIC Library [mdpi.com]
- 13. dovepress.com [dovepress.com]
- 14. youtube.com [youtube.com]
R243 Technical Support Center: Troubleshooting Solubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the CCR8 antagonist, R243, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for reconstituting this compound is DMSO.
Q2: I'm having trouble dissolving this compound in DMSO. What could be the issue?
A2: Several factors can contribute to solubility issues with this compound in DMSO. These include the quality of the DMSO, the concentration of this compound, temperature, and the dissolution technique. It is crucial to use high-purity, anhydrous (or newly opened) DMSO, as DMSO is hygroscopic and absorbed water can significantly decrease the solubility of many compounds.[1] Sonication can also aid in dissolution.[1]
Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?
A3: this compound has a solubility of up to 125 mg/mL (349.71 mM) in DMSO with the assistance of ultrasonication.[1][2] It is important to note that achieving this concentration may require the specific conditions outlined in the experimental protocol below.
Q4: My this compound precipitated out of the DMSO solution upon storage. What should I do?
A4: Precipitation upon storage can be due to temperature fluctuations or the use of DMSO that has absorbed moisture. If precipitation occurs, gently warming the solution and sonicating it may help redissolve the compound. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: Can I use water or buffer to make my initial stock solution of this compound?
A5: It is not recommended to use aqueous solutions for the initial stock of this compound due to its low water solubility. A concentrated stock solution should first be prepared in DMSO. This stock can then be further diluted into aqueous buffers or cell culture media for experiments, ensuring the final DMSO concentration is low enough to not affect the biological system (typically <0.5%).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound solubility in DMSO.
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended.[1] |
| Solubility | 125 mg/mL | Requires ultrasonic assistance for dissolution.[1][2] |
| (349.71 mM) | ||
| Storage of Solution | -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C for up to 1 month |
Experimental Protocol: Dissolving this compound in DMSO
This protocol details the recommended procedure for dissolving this compound in DMSO to prepare a stock solution.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO (from a newly opened bottle)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate: Allow the this compound vial and the DMSO to come to room temperature before opening to minimize water condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired concentration.
-
Vortex: Briefly vortex the mixture to disperse the powder.
-
Sonicate: Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all particulate matter has dissolved. This may take several minutes.
-
Inspect: Visually inspect the solution to ensure it is completely clear. If any solid particles remain, continue to sonicate.
-
Store: For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -80°C. For short-term storage, -20°C is suitable.
Visualizing the this compound Troubleshooting Workflow and Signaling Pathway
The following diagrams illustrate the troubleshooting workflow for this compound solubility and the CCR8 signaling pathway it inhibits.
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Caption: Simplified CCR8 signaling pathway inhibited by this compound.
References
Technical Support Center: Optimizing R243 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the hypothetical small molecule inhibitor, R243, for in vitro experiments. The information provided is based on general principles and best practices for working with novel small molecule inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, it is advisable to start with a broad range of this compound concentrations to determine the optimal working concentration. A typical starting range could be from 1 nM to 100 µM. This wide range will help in identifying the concentration at which the desired biological effect is observed without inducing significant off-target effects or cytotoxicity.
Q2: How should I determine the IC50 value of this compound for my specific cell line?
A2: To determine the half-maximal inhibitory concentration (IC50), a dose-response experiment should be performed.[1][2][3] This involves treating your cells with a serial dilution of this compound. A common approach is to use a 10-point dilution series. The cellular response (e.g., inhibition of a specific enzyme, reduction in cell viability) is then measured. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.[2][4]
Q3: How can I be sure that the observed effects are specific to this compound's intended target?
A3: To ensure the specificity of this compound, several control experiments are recommended. These include using a negative control (a structurally similar but inactive compound, if available), performing target knockdown or knockout experiments to see if the effect of this compound is diminished, and conducting orthogonal assays that measure a different downstream effect of the target's inhibition.[5]
Q4: What is the recommended solvent for this compound and what is the maximum final concentration of the solvent in the culture medium?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, generally below 0.1%, to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) in your experiments.
Q5: How long should I incubate the cells with this compound?
A5: The optimal incubation time depends on the specific biological question and the nature of the assay.[6] For signaling pathway studies, a short incubation time (e.g., 30 minutes to a few hours) may be sufficient. For cell viability or proliferation assays, a longer incubation period (e.g., 24, 48, or 72 hours) is typically required.[2][6] A time-course experiment is recommended to determine the optimal endpoint.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, improper mixing of this compound solution, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Carefully mix the this compound dilutions before adding them to the wells.
-
To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile phosphate-buffered saline (PBS).
-
Issue 2: No observable effect of this compound at expected concentrations.
-
Possible Cause: The compound may have low potency in the chosen cell line, the target may not be expressed or may be mutated, or the compound may be unstable in the culture medium.
-
Troubleshooting Steps:
-
Confirm target expression in your cell line using techniques like Western blotting or qPCR.
-
Increase the concentration range of this compound.
-
Check the stability of this compound in your culture medium over the course of the experiment.
-
Issue 3: Significant cytotoxicity observed even at low concentrations.
-
Possible Cause: this compound may have off-target effects leading to cytotoxicity, or the cell line may be particularly sensitive.
-
Troubleshooting Steps:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range.
-
Reduce the incubation time with this compound.
-
Consider using a less sensitive cell line if appropriate for your research question.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.1 |
| U87 MG | Glioblastoma | 25.6 |
Table 2: Example Data from a Cell Viability Assay with this compound in MCF-7 Cells (72h Incubation)
| This compound Concentration (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 85.7 | 6.3 |
| 5 | 52.1 | 4.9 |
| 10 | 25.3 | 3.8 |
| 50 | 5.8 | 2.1 |
| 100 | 1.2 | 0.9 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Phosphorylation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with different concentrations of this compound for a short period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or total protein) to determine the effect of this compound on target phosphorylation.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for determining optimal this compound concentration.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IC50 Calculator | AAT Bioquest [aatbio.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors in Primary Cells
Disclaimer: No public information was found regarding a small molecule designated "R243" and its off-target effects in primary cells. The following technical support guide is a comprehensive resource built around a hypothetical small molecule, "Inhibitor X (HIX)," to illustrate the process of identifying, troubleshooting, and mitigating off-target effects in a research setting. The principles, protocols, and troubleshooting guides presented here are broadly applicable to the study of any novel small molecule inhibitor in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: We are observing significant primary cell death at concentrations where we expect to see on-target inhibition with HIX. How can we determine if this is an on-target or off-target effect?
A1: This is a common and critical issue. Cell death can be a consequence of inhibiting the intended target (on-target toxicity) or an unrelated molecule (off-target toxicity). Here’s a troubleshooting workflow:
-
Dose-Response Curve: Perform a detailed dose-response curve for both your target engagement (e.g., phosphorylation of a downstream substrate) and cell viability (e.g., using a CellTiter-Glo® or similar assay). If the IC50 for target inhibition is significantly lower than the CC50 (cytotoxic concentration 50%), you may have a therapeutic window. If they overlap, toxicity is a major concern.
-
Chemical Controls: Use a structurally related but inactive control compound. If the inactive control does not cause cell death, it suggests the toxicity is related to the specific chemical scaffold of HIX and its interactions.
-
Rescue Experiments: If possible, try to "rescue" the phenotype. For example, if your target is an enzyme, can you add back the product of that enzyme to rescue the cells? If you can rescue the cells without reversing the on-target inhibition, the toxicity is likely an off-target effect.
-
Target Knockdown/Knockout: Use a genetic approach (e.g., siRNA, shRNA, or CRISPR) to reduce the expression of the intended target. If target knockdown phenocopies the effect of HIX (i.e., causes the same level of cell death), the toxicity is likely on-target. If the cells with reduced target expression are still sensitive to HIX, it points to an off-target effect.
Q2: HIX is inhibiting our target protein as expected, but we are also seeing modulation of a signaling pathway that is not known to be downstream of our target. What is the best way to investigate this?
A2: This strongly suggests an off-target effect. Here are the recommended steps:
-
Confirm with a Different Tool: Use a different inhibitor for the same target if one is available. If the secondary pathway is not modulated by the second inhibitor, the effect is likely specific to HIX.
-
Kinase/Proteome Profiling: If HIX is a kinase inhibitor, perform a broad kinase profiling screen (e.g., at a service provider like Eurofins or SignalChem). This will give you a list of kinases that HIX binds to or inhibits at a given concentration. For other types of inhibitors, proteome-wide thermal shift assays (CETSA) or chemical proteomics can identify protein binders.
-
Validate Hits: For the most promising off-target candidates identified in the screen, validate the interaction in your primary cells. You can use methods like Western blotting to check for inhibition of the off-target's downstream signaling, or cellular target engagement assays.
Q3: We are not seeing the expected phenotype in our primary cells, even though we have confirmed that HIX is engaging the target at the molecular level. What could be the reason?
A3: This can be a frustrating situation. Here are several possibilities to consider:
-
Biological Context: The signaling pathway you are targeting may not be the primary driver of the phenotype in your specific primary cell type. Primary cells often have more complex and redundant signaling networks than immortalized cell lines.
-
Experimental Conditions:
-
Time Course: Are you looking at the right time points? Some cellular responses are rapid, while others take hours or days to manifest.
-
Cell Culture Conditions: The composition of your culture medium (e.g., growth factors, serum) can activate parallel pathways that compensate for the inhibition of your target.
-
-
Compound Stability and Access: Is HIX stable in your culture medium for the duration of the experiment? Is it able to effectively penetrate the primary cells and reach its target in the correct subcellular compartment? You can measure the compound concentration in the medium over time using LC-MS.
-
Off-Target Effect Masking: It's possible that an off-target effect is counteracting or masking your expected on-target phenotype.
Troubleshooting Guides
Guide 1: High Background Toxicity
This guide provides a decision-making workflow for addressing unexpected cytotoxicity.
Caption: Troubleshooting workflow for high cytotoxicity.
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity
Objective: To differentiate between cytotoxicity caused by inhibition of the intended target versus an off-target molecule.
Methodology:
-
Cell Preparation:
-
Culture primary cells according to their specific requirements.
-
Seed cells in 96-well plates at a density that ensures they are in a logarithmic growth phase for the duration of the experiment.
-
-
Dose-Response Curves:
-
Prepare a 10-point serial dilution of HIX (e.g., from 10 µM to 0.1 nM). Include a vehicle control (e.g., DMSO).
-
Treat one set of plates for your cell viability assay and another for your target engagement assay.
-
For Viability: Incubate for a relevant period (e.g., 24, 48, or 72 hours). Add a viability reagent like CellTiter-Glo® and read luminescence.
-
For Target Engagement: Treat for a shorter period (e.g., 1-2 hours). Lyse the cells and perform a Western blot or ELISA to measure the phosphorylation of a direct downstream substrate of your target.
-
-
Data Analysis:
-
Normalize the data for both assays (e.g., vehicle control = 100%).
-
Use a non-linear regression model (e.g., in GraphPad Prism) to calculate the IC50 (for target inhibition) and CC50 (for cytotoxicity).
-
Compare the two values. A large separation (e.g., >10-fold) suggests a potential therapeutic window.
-
Protocol 2: Broad Kinase Profiling
Objective: To identify potential off-target kinases for HIX.
Methodology:
This protocol outlines the general steps for submitting a compound to a commercial kinase profiling service.
-
Compound Preparation:
-
Prepare a high-concentration stock of HIX (e.g., 10 mM in 100% DMSO).
-
Ensure the compound is of high purity (>98%) to avoid false positives from contaminants.
-
-
Service Selection:
-
Choose a service provider and a panel that fits your needs (e.g., a broad panel of ~400 kinases).
-
Select the concentration of HIX to be tested. A common starting point is 1 µM to identify potent off-targets.
-
-
Data Interpretation:
-
The service will provide data as "% inhibition" for each kinase in the panel.
-
Filter the results to identify kinases that are inhibited by more than a certain threshold (e.g., >50% or >75%).
-
Prioritize hits based on their known biological relevance to your primary cell system and the observed off-target phenotype.
-
-
Validation:
-
Select the top 3-5 off-target candidates for validation in your primary cells.
-
Use Western blotting to see if HIX inhibits the signaling pathways downstream of these kinases at concentrations similar to those that cause the off-target phenotype.
-
Quantitative Data Summary
The following tables represent hypothetical data from the experiments described above for our inhibitor, HIX.
Table 1: Potency and Cytotoxicity of HIX in Primary T-Cells
| Parameter | Value | Interpretation |
| On-Target IC50 | 50 nM | Potent inhibition of the intended target. |
| Cytotoxicity CC50 | 5 µM | Cytotoxicity occurs at a 100-fold higher concentration than on-target inhibition. |
| Therapeutic Index | 100 | A good therapeutic window exists for on-target effects without general toxicity. |
Table 2: Kinase Profiling Results for HIX at 1 µM
| Kinase Target | % Inhibition | Potential Implication |
| Intended Target | 98% | Confirms on-target activity. |
| Off-Target Kinase A | 85% | Strong off-target hit. Known to be involved in apoptosis signaling. |
| Off-Target Kinase B | 60% | Moderate off-target hit. Involved in cell cycle progression. |
| Off-Target Kinase C | 15% | Weak hit, likely not biologically relevant at therapeutic doses. |
Signaling Pathway and Workflow Diagrams
Diagram 1: On-Target and Off-Target Signaling
This diagram illustrates how HIX can have both intended and unintended effects.
Caption: On-target vs. off-target effects of HIX.
Diagram 2: Experimental Workflow for Off-Target Investigation
This diagram shows a logical flow for investigating a suspected off-target effect.
a how to prevent R243 degradation in solution
Technical Support Center: R243
This technical support center provides guidance on preventing the degradation of the hypothetical research compound this compound in solution. The following troubleshooting guides, experimental protocols, and FAQs are designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered with this compound in solution in a question-and-answer format.
Question: I dissolved this compound in my buffer and the solution turned yellow overnight. What could be the cause?
Answer: A color change in the solution often indicates chemical degradation of the compound. For this compound, this could be due to oxidation or hydrolysis, leading to the formation of chromophoric degradation products. To troubleshoot this, consider the following:
-
Atmosphere: Is your buffer exposed to air? this compound may be sensitive to oxidation. Try degassing your buffer by sparging with an inert gas like nitrogen or argon before dissolving the compound.
-
pH of the Buffer: The stability of this compound can be pH-dependent. Hydrolysis of ester or amide functionalities, if present in this compound, is often catalyzed by acidic or basic conditions. Assess the stability of this compound in a range of pH buffers to determine the optimal pH for your experiments.
-
Light Exposure: Is your solution exposed to light? Photodegradation can lead to the formation of colored byproducts. Protect your solution from light by using amber vials or covering your containers with aluminum foil.
Question: I see a precipitate forming in my this compound stock solution after a freeze-thaw cycle. Is the compound degrading?
Answer: While precipitation can be a sign of degradation, it is more commonly due to the compound's low solubility at colder temperatures or after repeated freeze-thaw cycles. Here’s how to address this:
-
Solubility Limit: Determine the solubility limit of this compound in your chosen solvent. You may be preparing a supersaturated solution that is prone to precipitation.
-
Freeze-Thaw Stability: Limit the number of freeze-thaw cycles. Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing of the entire stock.
-
Solvent Choice: Consider a different solvent or a co-solvent system to improve the solubility of this compound.
Question: My experimental results with this compound are inconsistent. Could this be related to compound stability?
Answer: Yes, inconsistent experimental results are a common consequence of using a degrading compound. The concentration of the active compound decreases over time, leading to variability in your data. To ensure consistency:
-
Fresh Preparations: Prepare fresh solutions of this compound immediately before each experiment.
-
Stability Assessment: Perform a stability study of this compound in your experimental buffer to understand its degradation kinetics. This will help you define a time window within which the compound is stable and your experiments will yield reliable results.
-
Internal Standard: Use an internal standard in your analytical method (e.g., HPLC) to accurately quantify the concentration of this compound at the time of your experiment.
Key Experiments for Stability Assessment
Forced Degradation Study
A forced degradation study is performed to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Experimental Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, Ethanol) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose aliquots of the this compound stock solution to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 24 hours (in the dark).
-
Photodegradation: Expose to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent this compound and the appearance of new peaks indicate degradation.
Short-Term Stability Study
This study evaluates the stability of this compound in different solvents and buffer systems relevant to your experiments.
Experimental Protocol:
-
Solution Preparation: Prepare solutions of this compound at a working concentration in various solvents (e.g., DMSO, Ethanol) and buffers (e.g., PBS pH 7.4, Citrate buffer pH 5.0).
-
Incubation: Incubate the solutions at different temperatures (e.g., 4°C, room temperature, 37°C) and for different durations (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, analyze the samples by HPLC to quantify the remaining percentage of this compound.
-
Data Presentation: Summarize the data in a table to easily compare the stability of this compound under different conditions.
Table 1: Hypothetical Short-Term Stability of this compound
| Condition | Temperature | Time (hours) | % this compound Remaining |
| Solvent | |||
| DMSO | Room Temp | 24 | 98.5% |
| Ethanol | Room Temp | 24 | 95.2% |
| Buffer | |||
| PBS (pH 7.4) | 37°C | 8 | 85.1% |
| Citrate (pH 5.0) | 37°C | 8 | 92.7% |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solid powder? A1: As a general precaution for a new compound, store the solid powder of this compound at -20°C or -80°C in a desiccator to protect it from moisture and heat.
Q2: How should I prepare my this compound stock solution for long-term storage? A2: Prepare the stock solution in a high-quality, anhydrous solvent like DMSO. Aliquot the solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.
Q3: Can I use a buffer that contains primary amines with this compound? A3: If this compound contains reactive functional groups like aldehydes or ketones, it may react with primary amines in the buffer (e.g., Tris). It is advisable to check the compatibility of this compound with your buffer components.
Q4: How can I confirm that the loss of activity in my assay is due to this compound degradation? A4: You can perform a simple experiment where you pre-incubate this compound in your assay buffer for the duration of your experiment and then test its activity. A time-dependent loss of activity would suggest degradation. This should be confirmed by an analytical method like HPLC.
Visualizations
Caption: Workflow for Investigating the Stability of this compound.
Caption: Hypothetical Signaling Pathway Inhibited by this compound.
Technical Support Center: Addressing R243 Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving R243.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to experimental variability?
A1: this compound is a novel transmembrane receptor protein that plays a crucial role in cellular signaling. Its activity is highly sensitive to a variety of experimental conditions, which can lead to significant variability in results. Factors influencing this compound function include conformational changes, post-translational modifications, and interactions with other cellular components.
Q2: What are the most common sources of variability in this compound assays?
A2: The primary sources of variability in this compound assays include:
-
Cell line instability: Genetic drift and changes in passage number can alter this compound expression and the cellular environment.
-
Reagent quality and consistency: Variations in ligand batches, antibodies, and cell culture media can impact results.
-
Assay conditions: Minor fluctuations in temperature, pH, and incubation times can significantly affect this compound activity.[1][2][3]
-
Operator-dependent differences: Variations in pipetting techniques and handling of cells can introduce variability.
Q3: How can I minimize variability in my this compound experiments?
A3: To minimize variability, it is crucial to standardize all aspects of the experimental protocol. This includes using a consistent cell passage number, aliquoting and quality-controlling all reagents, and meticulously controlling assay conditions. Implementing automated liquid handling for precise reagent dispensing can also reduce operator-dependent variability.
Troubleshooting Guides
Issue 1: High variability in this compound ligand binding assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent Ligand Quality | Use a single, quality-controlled batch of ligand for the entire experiment. Perform a dose-response curve with each new batch to ensure consistency. |
| Cell Density Variation | Optimize and strictly adhere to a cell seeding density protocol. Ensure even cell distribution in multi-well plates. |
| Suboptimal Assay Buffer | Verify the pH and ionic strength of the binding buffer.[1] Screen different buffer compositions to find one that stabilizes the this compound-ligand interaction. |
| Variable Incubation Times | Use a precise timer and a consistent workflow for adding and removing reagents to ensure uniform incubation for all samples. |
Issue 2: Inconsistent downstream signaling results after this compound activation.
| Potential Cause | Troubleshooting Step |
| Cellular Health | Monitor cell viability and morphology. Ensure cells are in the logarithmic growth phase and are not overly confluent, which can alter signaling responses. |
| Phosphatase/Protease Activity | Include phosphatase and protease inhibitors in cell lysates to preserve the phosphorylation state of signaling proteins. |
| Antibody Performance | Validate the specificity and sensitivity of all antibodies used for Western blotting or other immunoassays. Use the same antibody lot for comparative experiments. |
| Signal Crosstalk | Be aware of potential crosstalk with other signaling pathways.[4][5] Serum starvation prior to stimulation can help reduce background signaling. |
Experimental Protocols
Protocol: this compound Competitive Ligand Binding Assay
This protocol is designed to determine the binding affinity of unlabeled test compounds for the this compound receptor.
Materials:
-
HEK293 cells stably expressing this compound
-
Radiolabeled this compound ligand (e.g., [3H]-LigandX)
-
Unlabeled test compounds
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed this compound-expressing HEK293 cells in a 96-well plate at a density of 50,000 cells/well and culture for 24 hours.
-
Assay Preparation:
-
Prepare a serial dilution of the unlabeled test compound in Binding Buffer.
-
Prepare a solution of the radiolabeled ligand at a concentration equal to its Kd value in Binding Buffer.
-
-
Competitive Binding:
-
Remove culture medium from the cells.
-
Add 50 µL of the unlabeled test compound dilutions to the wells.
-
Add 50 µL of the radiolabeled ligand to all wells.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
-
Washing:
-
Aspirate the binding solution from the wells.
-
Wash the cells three times with 200 µL of ice-cold Wash Buffer per well.
-
-
Detection:
-
Add 150 µL of scintillation fluid to each well.
-
Seal the plate and incubate in the dark for 30 minutes.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the counts per minute (CPM) against the log concentration of the unlabeled test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Hypothetical this compound receptor signaling pathway.
Caption: Troubleshooting workflow for this compound experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. monash.edu [monash.edu]
- 3. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 4. Signaling pathway(s) of TNFR2 required for the immunoregulatory effect of CD4+Foxp3+ regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: R243 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the hypothetical small molecule inhibitor, R243, in animal studies. The information herein is based on established methodologies for delivering poorly soluble small molecule compounds to animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: The optimal starting dose for this compound will depend on the specific research question, the animal model, and the formulation. However, a common starting point for in vivo efficacy studies with novel small molecule inhibitors is to first conduct a dose-ranging tolerability study. This typically involves administering single doses at escalating concentrations (e.g., 1, 5, 10, 25, 50 mg/kg) and monitoring the animals for any adverse effects over a defined period.
Q2: What is the best route of administration for this compound?
A2: The choice of administration route depends on the desired pharmacokinetic profile and the target tissue.
-
Intravenous (IV): Provides 100% bioavailability and rapid distribution. This route is often used in initial pharmacokinetic studies to determine clearance and volume of distribution.[1]
-
Oral (PO): Preferred for its convenience and clinical relevance. However, the bioavailability of this compound may be limited by poor solubility and first-pass metabolism.[2]
-
Intraperitoneal (IP): Often results in higher bioavailability than oral administration but can be more variable.
-
Subcutaneous (SC): Can provide a slower, more sustained release of the compound.
A pilot pharmacokinetic study comparing different routes is recommended to determine the most suitable approach for your experimental goals.[1][3]
Q3: How can I improve the solubility of this compound for in vivo administration?
A3: this compound is presumed to be a poorly water-soluble compound, a common challenge in drug development.[4][5] Several formulation strategies can be employed to enhance its solubility and bioavailability:
-
Co-solvents: Using a mixture of solvents, such as polyethylene glycol (PEG), propylene glycol, or ethanol, can increase the solubility of hydrophobic compounds.[5]
-
Surfactants: These can help to solubilize compounds by forming micelles.[5]
-
Lipid-based formulations: Incorporating this compound into lipid vehicles like oils or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[4][6]
-
Nanoparticle formulations: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution rate.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability after Oral Administration | Poor aqueous solubility of this compound.[4][5] | - Employ formulation strategies such as co-solvents, surfactants, or lipid-based formulations.[5][6] - Consider particle size reduction through techniques like micronization or nanocrystal formation.[4][7] |
| First-pass metabolism in the liver. | - Conduct a pilot study to compare oral and intravenous administration to quantify the extent of first-pass metabolism. | |
| High Variability in Plasma Concentrations | Inconsistent dosing technique (e.g., improper oral gavage).[8][9] | - Ensure proper training and consistent technique for all personnel performing animal dosing.[10][11] - For oral gavage, verify correct placement of the gavage needle to avoid accidental administration into the trachea.[9] |
| Formulation instability. | - Assess the physical and chemical stability of the this compound formulation over the duration of the experiment. | |
| Adverse Events in Dosed Animals (e.g., weight loss, lethargy) | Vehicle toxicity. | - Administer the vehicle alone to a control group of animals to assess its tolerability. |
| Off-target effects of this compound. | - Perform a dose-response study to identify the maximum tolerated dose (MTD). | |
| Acute toxicity of the formulation. | - Reduce the concentration of excipients or explore alternative, less toxic formulation components. |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Mice
This protocol outlines a basic pharmacokinetic (PK) study to determine the plasma concentration-time profile of this compound following intravenous and oral administration. Such studies are crucial for determining key PK parameters like bioavailability, half-life, and clearance.[3][12][13]
Materials:
-
This compound
-
Appropriate vehicle for IV and PO administration
-
C57BL/6 mice (or other appropriate strain)[3]
-
Syringes and needles for IV and PO administration
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical method for quantifying this compound in plasma
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the study.
-
Dosing:
-
IV Group: Administer this compound via tail vein injection. A typical volume is <0.2 ml.[14]
-
PO Group: Administer this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples at multiple time points post-administration. A typical schedule for IV administration might be 5, 15, 30, 60, 120, and 240 minutes. For oral administration, time points could include 15, 30, 60, 120, 240, and 360 minutes.[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration of this compound versus time for each route of administration. Calculate key pharmacokinetic parameters.
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100) |
Protocol 2: Oral Gavage in Mice
Oral gavage is a common method for administering precise doses of a compound directly into the stomach.[8]
Materials:
-
Mouse
-
Appropriate gavage needle (flexible plastic or stainless steel)[8]
-
Syringe with this compound formulation
Procedure:
-
Restraint: Properly restrain the mouse to immobilize its head and body.[8][10]
-
Needle Insertion: Gently insert the gavage needle into the mouth, to the side of the incisors.[9]
-
Advancement: Advance the needle along the roof of the mouth and into the esophagus. The needle should advance smoothly with minimal resistance.[8] If resistance is met, withdraw and reposition.
-
Administration: Once the needle is in the stomach, administer the this compound formulation.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Monitor the mouse for any signs of distress or adverse reactions.[9]
Visualizations
Caption: A typical experimental workflow for in vivo studies with a novel compound.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.
References
- 1. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 2. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotestfacility.com [biotestfacility.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. mdpi.com [mdpi.com]
- 8. jove.com [jove.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
Technical Support Center: R243 Cytotoxicity Assessment and Mitigation
This guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing and mitigating the potential cytotoxicity of the novel small molecule R243. The content is structured to address common questions and troubleshoot experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the first step to assess the cytotoxicity of this compound?
A1: The initial step is to perform a dose-response analysis to determine the concentration of this compound that reduces cell viability by 50% (IC50). This is typically done using a rapid and robust cell viability assay, such as the MTT or CellTiter-Glo assay, across a wide range of this compound concentrations.[1]
Q2: Which cell lines should be used for testing this compound cytotoxicity?
A2: It is crucial to test this compound on a panel of cell lines. This should include the target cell line for its intended therapeutic effect and at least one or two "normal" or non-target cell lines (e.g., HEK293, primary fibroblasts) to assess off-target toxicity and determine a therapeutic window.[1]
Q3: How long should cells be incubated with this compound?
A3: Incubation time is a critical parameter. A standard starting point is 24 to 48 hours.[1] However, it is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to understand the kinetics of this compound-induced cytotoxicity.
Q4: What are the potential mechanisms of this compound-induced cytotoxicity?
A4: Drug-induced cytotoxicity can occur through various mechanisms. For a novel compound like this compound, potential pathways include the induction of apoptosis (programmed cell death), necrosis, or oxidative stress from the production of reactive oxygen species (ROS).[2][3][4] Further investigation is required to elucidate the specific mechanism.
Troubleshooting Guide
Q1: My cell viability results (e.g., MTT assay) show high variability between replicate wells. What could be the cause?
A1: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating to guarantee an equal number of cells per well.[5]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for experimental samples or ensure they are adequately hydrated by filling surrounding wells with sterile PBS.
-
Incomplete Reagent Solubilization: After adding the solubilizing agent (e.g., DMSO for formazan crystals in an MTT assay), ensure the crystals are completely dissolved by pipetting up and down or using a plate shaker before reading the absorbance.
Q2: I am not observing any cytotoxicity even at high concentrations of this compound. Does this mean the compound is safe?
A2: Not necessarily. Several factors could explain this observation:
-
Compound Solubility: this compound may not be soluble in the cell culture medium at the tested concentrations. Verify its solubility and consider using a different solvent or formulation.
-
Assay Insensitivity: The chosen assay may not be sensitive enough or may measure a pathway unaffected by this compound. For example, a metabolic assay like MTT might miss non-metabolic cell death mechanisms. Corroborate your findings with an alternative assay, such as a membrane integrity assay (LDH release) or an apoptosis assay.
-
Incorrect Timepoint: The cytotoxic effect might occur at a later timepoint. Consider extending the incubation period.
Q3: My positive control for cytotoxicity (e.g., staurosporine) is not working, but my this compound-treated cells show cell death. How should I interpret this?
Experimental Protocols & Data
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of compromised membrane integrity.
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to the supernatant samples.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Use a positive control of fully lysed cells to determine maximum LDH release and calculate the percentage of cytotoxicity for each this compound concentration.
Example Data Presentation
The following tables summarize example data from cytotoxicity assessments of this compound.
Table 1: IC50 Values of this compound in Different Cell Lines after 48h Treatment
| Cell Line | Type | IC50 (µM) |
| HeLa | Cervical Cancer | 12.5 |
| A549 | Lung Cancer | 28.1 |
| HEK293 | Normal Kidney | > 100 |
Table 2: Time-Dependent Cytotoxicity of this compound in HeLa Cells
| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 1 | 98.2 | 95.4 | 91.3 |
| 5 | 85.1 | 70.3 | 55.6 |
| 10 | 65.7 | 52.1 | 38.4 |
| 25 | 40.3 | 21.5 | 10.9 |
| 50 | 15.8 | 5.2 | 2.1 |
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates a standard workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for this compound cytotoxicity assessment.
Potential Signaling Pathway: Induction of Apoptosis
This diagram shows a simplified model of how this compound might induce apoptosis via the intrinsic (mitochondrial) pathway.
Caption: Potential intrinsic apoptosis pathway induced by this compound.
Troubleshooting Logic
This diagram provides a decision-making tree for troubleshooting high variability in cytotoxicity assays.
Caption: Troubleshooting high experimental variability.
Mitigation Strategies
If this compound-induced cytotoxicity is confirmed to be mediated by oxidative stress, co-treatment with an antioxidant may mitigate these effects.
-
Antioxidant Co-treatment: One common strategy is to co-incubate the cells with this compound and an antioxidant like N-acetylcysteine (NAC).[6] A rescue experiment can be designed where cells are treated with this compound, NAC, or a combination of both. A significant increase in cell viability in the co-treated group compared to the this compound-only group would suggest the involvement of ROS in the cytotoxic mechanism.[2]
-
Structural Modification: In the long term, medicinal chemists can use data on cytotoxicity to inform the synthesis of new this compound analogs.[7] By identifying the structural motifs associated with toxicity, it may be possible to design new compounds that retain the desired therapeutic activity but exhibit a safer profile.
References
- 1. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of surface charge and oxidative stress in cytotoxicity of organic monolayer-coated silicon nanoparticles towards macrophage NR8383 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of surface charge and oxidative stress in cytotoxicity of organic monolayer-coated silicon nanoparticles towards macrophage NR8383 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Resistance to TAK-243 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ubiquitin-activating enzyme (UAE) inhibitor, TAK-243 (also known as MLN7243).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line shows reduced sensitivity to TAK-243 compared to published data. What is a potential cause?
A1: A common mechanism of reduced sensitivity to TAK-243 is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1, also known as P-glycoprotein or Multidrug Resistance Protein 1 (MDR1).[1][2] This protein acts as a drug efflux pump, actively removing TAK-243 from the cell, thereby reducing its intracellular concentration and cytotoxic effect.[1][2] We recommend verifying the expression level of ABCB1/MDR1 in your cell line by Western blot or qPCR.
Q2: How can I confirm if ABCB1/MDR1-mediated efflux is responsible for the observed resistance to TAK-243 in my experiments?
A2: To confirm the role of ABCB1 in TAK-243 resistance, you can perform a co-treatment experiment with a known ABCB1 inhibitor, such as verapamil.[3][4] A significant decrease in the IC50 value of TAK-243 in the presence of the inhibitor would indicate that ABCB1-mediated efflux is a major contributor to the resistance.[3]
Q3: My patient-derived organoids (PDOs) are showing variable responses to TAK-243. How should I interpret this?
A3: Heterogeneity in response to TAK-243 in PDOs can be attributed to several factors, including the inherent genetic and morphological diversity of the original tumor tissue.[2] Some organoids within the culture may have higher expression of resistance factors like ABCB1/MDR1. We recommend performing single-organoid analysis if possible, or stratifying PDOs based on molecular markers to understand the differential response.
Q4: What is the primary mechanism of action of TAK-243 that I should be assaying for?
A4: TAK-243 is a potent inhibitor of the ubiquitin-activating enzyme (UAE or UBA1).[5] Its primary effect is the disruption of the ubiquitination process, leading to an accumulation of unfolded or misfolded proteins. This triggers the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress, ultimately leading to apoptosis.[2][5][6] Key assays should therefore focus on measuring the inhibition of ubiquitination, induction of ER stress markers (e.g., ATF4, p-IRE1), and apoptosis (e.g., cleaved caspase-3, PARP cleavage).[2][6]
Q5: Are there any known synergistic drug combinations with TAK-243?
A5: Yes, preclinical studies have shown that TAK-243 can act synergistically with other anti-cancer agents. For example, it has been shown to be highly synergistic with BCL2 inhibitors (like Navitoclax and Venetoclax) and can have additive or synergistic effects with conventional chemotherapies such as mitotane, etoposide, and cisplatin in certain cancer models.[2] In glioblastoma models, the GRP78 inhibitor HA15 has been shown to synergistically enhance the activity of TAK-243.[6]
Data Presentation
Table 1: Cytotoxicity of TAK-243 in Adrenocortical Carcinoma (ACC) Cell Lines with Varying MDR1 Expression
| Cell Line | MDR1 Expression | TAK-243 IC50 (nmol/L) |
| CU-ACC2 | Low | < 10 |
| JIL-2266 | Low | < 10 |
| NCI-H295R | High | 86 |
| CU-ACC1 | High | > 100 |
Data adapted from a study on Adrenocortical Carcinoma, demonstrating that cell lines with higher MDR1 expression are less sensitive to TAK-243.[2]
Table 2: Reversal of TAK-243 Resistance in ABCB1-Overexpressing Cell Lines with Verapamil
| Cell Line | ABCB1 Expression | Treatment | IC50 (µM) ± SD | Resistance Fold |
| KB-3-1 (Parental) | Low | TAK-243 | 0.163 ± 0.043 | 1.00 |
| KB-C2 (Resistant) | High | TAK-243 | 6.096 ± 0.580 | 37.45 |
| KB-C2 (Resistant) | High | TAK-243 + 5 µM Verapamil | 0.514 ± 0.228 | 3.15 |
| SW620 (Parental) | Low | TAK-243 | 0.070 ± 0.006 | 1.00 |
| SW620/Ad300 (Resistant) | High | TAK-243 | 1.991 ± 0.225 | 28.46 |
| SW620/Ad300 (Resistant) | High | TAK-243 + 5 µM Verapamil | 0.065 ± 0.023 | 0.93 |
| HEK293/pcDNA3.1 (Parental) | Low | TAK-243 | 0.042 ± 0.016 | 1.00 |
| HEK293/ABCB1 (Resistant) | High | TAK-243 | 0.441 ± 0.130 | 10.62 |
| HEK293/ABCB1 (Resistant) | High | TAK-243 + 5 µM Verapamil | 0.079 ± 0.026 | 1.88 |
This table summarizes data showing that overexpression of ABCB1 confers resistance to TAK-243, and this resistance can be significantly reversed by the ABCB1 inhibitor Verapamil.[3]
Experimental Protocols
1. Cell Viability Assay to Determine IC50 Values
-
Objective: To determine the concentration of TAK-243 that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of TAK-243 in culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of TAK-243. Include a vehicle-only control. For resistance reversal experiments, pre-incubate cells with the ABCB1 inhibitor (e.g., 5 µM Verapamil) for 1-2 hours before adding TAK-243.
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
Assess cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay, following the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle-treated control cells and plot the results as a dose-response curve.
-
Calculate the IC50 values using non-linear regression analysis.
-
2. Western Blot for ABCB1/MDR1 and Unfolded Protein Response (UPR) Markers
-
Objective: To detect the expression of ABCB1/MDR1 and key UPR proteins.
-
Methodology:
-
Treat cells with TAK-243 at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ABCB1/MDR1, ATF4, p-IRE1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Patient-Derived Organoid (PDO) Drug Screening
-
Objective: To assess the efficacy of TAK-243 in a 3D in vitro model that better recapitulates the original tumor.
-
Methodology:
-
Thaw and expand PDOs in a suitable culture medium.
-
Dissociate the PDOs into single cells or small clusters using TrypLE or a similar reagent.
-
Resuspend the cells in a mixture of culture medium and Matrigel.
-
Plate the cell/Matrigel suspension in 384-well plates, allowing the Matrigel to solidify.
-
Add culture medium containing a serial dilution of TAK-243 (with or without an ABCB1 inhibitor) to the wells.
-
Incubate the plates for a predetermined duration (e.g., 6 days).
-
Assess organoid viability using a high-content imaging system with fluorescent dyes for live/dead cells (e.g., Calcein-AM and Ethidium Homodimer-1) or an ATP-based assay like CellTiter-Glo® 3D.
-
Analyze the data to generate dose-response curves and determine IC50 values.
-
Visualizations
Caption: Mechanism of action of TAK-243 on the Ubiquitin-Proteasome System.
References
- 1. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of duration of exposure to verapamil on vincristine activity against multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genomic screening reveals ubiquitin-like modifier activating enzyme 1 as a potent and druggable target in c-MYC-high triple negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRP78 blockade overcomes intrinsic resistance to UBA1 inhibitor TAK-243 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
a quality control for R243 compound batches
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with R243 compound batches.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in our cell-based assays with this compound. What could be the cause?
A1: Batch-to-batch variability is a common issue in drug development and can stem from several factors.[1] Key aspects to investigate include the purity of the compound, the presence of residual solvents or impurities, and variations in the solid-state properties (e.g., polymorphism) of different batches. It is crucial to compare the Certificate of Analysis (CoA) for each batch, paying close attention to purity levels and impurity profiles.
Q2: this compound is showing lower solubility than expected. How can we address this?
A2: Solubility issues can arise from the physical properties of the compound. Ensure that the correct solvent and pH are being used as specified in the product datasheet. If the problem persists, consider gentle heating or sonication to aid dissolution. For aqueous solutions, the use of co-solvents or excipients may be necessary. It is also important to check the moisture content of the batch, as excess moisture can affect solubility.[]
Q3: We have noticed unexpected off-target effects in our experiments. Could this be related to the this compound batch?
A3: Unexpected biological activity can be a result of impurities or degradants in the compound batch. It is recommended to perform a thorough analytical characterization of the batch , including techniques like LC-MS/MS to identify any potential contaminants.[3] Comparing the impurity profile with a reference standard or a previous batch that did not exhibit these effects can be informative.
Troubleshooting Guides
Q1: Our HPLC analysis shows a purity level for this compound that is lower than the specification on the CoA. What steps should we take?
A1: If your internal HPLC analysis indicates a lower purity than specified, it is important to systematically troubleshoot the potential causes. First, verify the integrity of your analytical method, including the mobile phase preparation, column condition, and instrument calibration. If the method is validated and robust, the discrepancy could be due to compound degradation during storage or handling. Ensure the compound has been stored under the recommended conditions (e.g., temperature, light, humidity). If degradation is suspected, further analysis by mass spectrometry can help identify the degradation products.[4]
Q2: We have identified an unknown peak in our chromatogram. How can we determine if it is an impurity or a degradation product?
A2: To characterize an unknown peak, it is useful to perform forced degradation studies on a reference sample of this compound. Exposing the compound to stress conditions such as acid, base, heat, oxidation, and light can help generate potential degradation products. The retention times of the peaks from the stressed samples can then be compared to the unknown peak in your batch. Further characterization of the unknown peak using mass spectrometry (MS) is essential for its identification.[5]
Q3: The dissolution profile of our this compound formulation is inconsistent between batches. What could be the contributing factors?
A3: Inconsistent dissolution profiles can be influenced by variations in the physicochemical properties of the active pharmaceutical ingredient (API), this compound.[4] Differences in particle size distribution, crystal form (polymorphism), and moisture content between batches can significantly impact dissolution.[][4] It is recommended to characterize these properties for each batch to identify any correlations with the observed dissolution behavior.
Quality Control Data for this compound
A summary of the key quality control tests for this compound batches is provided below.
| Test | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to reference standard | HPLC, ¹H-NMR, MS |
| Purity (Assay) | ≥ 98.0% | HPLC |
| Individual Impurity | ≤ 0.1% | HPLC |
| Total Impurities | ≤ 0.5% | HPLC |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | GC-MS |
| Residue on Ignition | ≤ 0.1% | Gravimetric Analysis |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Identity
Objective: To determine the purity of this compound and confirm its identity by comparing its retention time to a reference standard.
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase as specified (e.g., a gradient of acetonitrile and water with 0.1% formic acid). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in a suitable solvent to prepare a stock solution. Further dilute to a working concentration.
-
Sample Preparation: Prepare the this compound sample from the batch being tested in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a specified wavelength (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Compare the retention time of the major peak in the sample chromatogram to that of the reference standard for identity confirmation. Calculate the purity of the sample based on the area of the main peak relative to the total peak area.
Karl Fischer Titration for Moisture Content
Objective: To determine the water content in a batch of this compound.
Methodology:
-
Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Reagent Preparation: Use a suitable Karl Fischer reagent (e.g., a one-component or two-component system).
-
Standardization: Standardize the Karl Fischer reagent using a certified water standard.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the moisture content of the sample in percentage or parts per million (ppm).
Visualizations
Caption: Hypothetical signaling pathway activated by Compound this compound.
Caption: Experimental workflow for quality control of a new this compound batch.
Caption: Logical workflow for troubleshooting out-of-specification results.
References
- 1. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
Validation & Comparative
A Comparative Analysis of R243 and Other CCR8 Inhibitors for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 8 (CCR8) has emerged as a compelling target in immuno-oncology. Predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), CCR8 plays a pivotal role in mediating immunosuppression within the tumor microenvironment.[1] Inhibiting the CCR8 signaling pathway presents a promising strategy to deplete or functionally inactivate these Tregs, thereby unleashing an effective anti-tumor immune response. This guide provides a comparative overview of the small molecule antagonist R243 and other CCR8 inhibitors currently in development, with a focus on their mechanism of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.
The CCR8 Signaling Pathway and Therapeutic Intervention
The interaction of CCR8 with its primary ligand, CCL1, triggers a signaling cascade that promotes the recruitment, survival, and immunosuppressive function of Tregs within the tumor.[1] This axis represents a key mechanism of immune evasion by cancer cells. The therapeutic rationale for CCR8 inhibition is to disrupt this interaction and abrogate the downstream signaling, leading to a more favorable tumor microenvironment for anti-cancer immunity.
Overview of this compound and Other CCR8 Inhibitors
The landscape of CCR8 inhibitors is diverse, encompassing both small molecules and monoclonal antibodies. These agents are at various stages of preclinical and clinical development.
A variety of other CCR8 inhibitors, primarily monoclonal antibodies, are also under investigation:
-
IPG7236: A potent and selective small molecule CCR8 antagonist that has advanced to clinical trials. It has demonstrated anti-cancer effects by modulating Treg and CD8+ T cell populations in preclinical models.
-
Monoclonal Antibodies (mAbs): A significant number of monoclonal antibodies targeting CCR8 are in clinical development. These include LM-108 , CHS-114 (formerly SRF114), RO7502175 , BMS-986340 , DT-7012 , and BAY3375968 . Many of these antibodies are afucosylated to enhance their antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) functions, leading to the depletion of tumor-infiltrating Tregs.
Comparative Performance Data
The following tables summarize the available quantitative data for various CCR8 inhibitors. It is important to note that direct head-to-head comparisons are limited, and data are derived from different studies, which may employ varied experimental conditions.
Table 1: In Vitro Potency of Small Molecule CCR8 Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| IPG7236 | Tango (β-arrestin) | CHO-K1 | 24.0 | Axon Medchem, MedChemExpress[4] |
| IPG7236 | Ca²⁺ Mobilization | CCR8-overexpressing cells | 24.3 | Axon Medchem, MedChemExpress[4] |
| IPG7236 | Chemotaxis | CCR8+ Treg cells | 33.8 | Axon Medchem, MedChemExpress[4] |
| This compound | Data not publicly available | - | - | - |
Table 2: In Vitro Binding and Functional Activity of Anti-CCR8 Monoclonal Antibodies
| Antibody | Assay Type | Target/Cell Line | EC50 (nM) | Reference |
| LM-108 | Binding | U2OS-hCCR8 (high) | 0.25 | LaNova Medicines |
| LM-108 | Binding | Jurkat-hCCR8 (low) | 0.21 | LaNova Medicines |
| CTM033 | Binding | hCCR8+ cells | Sub-nanomolar | ResearchGate |
Key Experimental Methodologies
The evaluation of CCR8 inhibitors involves a battery of in vitro and in vivo assays to characterize their binding, functional activity, and anti-tumor efficacy.
In Vitro Assays
A common workflow for the in vitro characterization of CCR8 inhibitors is depicted below.
1. Binding Assays:
-
Objective: To determine the binding affinity and specificity of the inhibitor to CCR8.
-
Methodology:
-
Cell Lines: Use of cell lines engineered to overexpress human CCR8 (e.g., CHO-K1, HEK293, U2OS) or primary immune cells known to express CCR8 (e.g., activated Tregs).
-
Procedure: Cells are incubated with varying concentrations of the labeled inhibitor or with a fixed concentration of a labeled ligand in the presence of varying concentrations of the unlabeled inhibitor (competition assay). Binding is typically detected by flow cytometry or ELISA.
-
Data Analysis: Calculation of the equilibrium dissociation constant (Kd) or the half-maximal effective concentration (EC50) for binding.
-
2. Calcium Flux Assay:
-
Objective: To measure the ability of an inhibitor to block CCL1-induced intracellular calcium mobilization, a key downstream event in CCR8 signaling.
-
Methodology:
-
Cell Loading: CCR8-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1).
-
Stimulation and Inhibition: Cells are pre-incubated with the CCR8 inhibitor before being stimulated with CCL1.
-
Detection: Changes in intracellular calcium levels are measured over time using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of the inhibitor is determined.
-
3. β-Arrestin Recruitment Assay:
-
Objective: To assess the inhibitor's ability to block the recruitment of β-arrestin to the activated CCR8, another critical step in GPCR signaling and desensitization.
-
Methodology:
-
Assay Principle: Utilizes technologies like DiscoverX's PathHunter, which employs enzyme fragment complementation. A cell line is engineered to express CCR8 fused to a small enzyme fragment and β-arrestin fused to a larger, complementing fragment.
-
Procedure: Upon CCL1 stimulation, β-arrestin is recruited to CCR8, bringing the enzyme fragments together to form an active enzyme that generates a chemiluminescent signal. The inhibitor's effect on this signal is measured.
-
Data Analysis: Calculation of the IC50 value for the inhibition of β-arrestin recruitment.
-
4. Chemotaxis Assay:
-
Objective: To evaluate the inhibitor's capacity to block the migration of CCR8-expressing cells towards a CCL1 gradient.
-
Methodology:
-
Apparatus: A transwell chamber with a porous membrane separating an upper and lower chamber is used.
-
Procedure: CCR8-expressing cells are placed in the upper chamber, and CCL1 is added to the lower chamber to create a chemotactic gradient. The inhibitor is added to the upper chamber with the cells. After an incubation period, the number of cells that have migrated to the lower chamber is quantified.
-
Data Analysis: The IC50 for the inhibition of chemotaxis is calculated.
-
5. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Phagocytosis (ADCP) Assays:
-
Objective: For monoclonal antibody inhibitors, to determine their ability to induce the killing of CCR8-expressing target cells by effector immune cells.
-
Methodology:
-
Target Cells: CCR8-expressing cells (e.g., activated Tregs).
-
Effector Cells: Natural killer (NK) cells for ADCC or macrophages for ADCP.
-
Procedure: Target cells are incubated with the anti-CCR8 antibody, followed by the addition of effector cells. Cell lysis (for ADCC) or phagocytosis (for ADCP) is measured using various methods, such as chromium release assays, lactate dehydrogenase (LDH) assays, or flow cytometry-based killing assays.
-
Data Analysis: The EC50 for ADCC or ADCP activity is determined.
-
In Vivo Efficacy Studies
-
Objective: To assess the anti-tumor activity of the CCR8 inhibitor in a living organism.
-
Methodology:
-
Animal Models: Syngeneic mouse tumor models (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma) are commonly used. To test human-specific inhibitors, humanized mouse models (e.g., mice with a humanized immune system or knock-in of the human CCR8 gene) are employed.
-
Treatment Regimen: Tumor-bearing mice are treated with the CCR8 inhibitor alone or in combination with other immunotherapies, such as anti-PD-1 antibodies.
-
Endpoints: Tumor growth is monitored over time. At the end of the study, tumors and lymphoid organs are often harvested for immunological analysis (e.g., flow cytometry to assess the frequency and phenotype of different immune cell populations, such as Tregs and CD8+ T cells).
-
Data Analysis: Comparison of tumor growth inhibition (TGI) between treatment groups.
-
Conclusion
The development of CCR8 inhibitors represents a highly promising avenue in cancer immunotherapy. While the small molecule antagonist this compound has been a valuable research tool, the field is now advancing with a new generation of small molecules and, most prominently, monoclonal antibodies that are demonstrating potent anti-tumor activity in preclinical models and are being evaluated in clinical trials. The diverse mechanisms of action, including direct signaling blockade and Treg depletion via ADCC/ADCP, offer multiple strategies to overcome the immunosuppressive tumor microenvironment. The continued generation of robust preclinical and clinical data will be crucial in determining the optimal therapeutic contexts for these novel agents.
References
Navigating Immunomodulation: A Comparative Analysis of CCL1 Blockade in Cancer Therapy
A comparative guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of targeting the CCL1-CCR8 axis. This guide provides an in-depth look at the experimental data and protocols supporting CCL1 blockade as a promising immunotherapeutic strategy.
Introduction
In the rapidly evolving landscape of cancer immunotherapy, the strategic manipulation of the tumor microenvironment (TME) to favor anti-tumor immune responses is a primary objective. A key approach involves targeting pathways that mediate the recruitment and function of immunosuppressive cell populations, such as regulatory T cells (Tregs). One such promising target is the chemokine C-C motif ligand 1 (CCL1) and its receptor, CCR8. This guide provides a comprehensive overview of the efficacy of CCL1 blockade, supported by experimental data and detailed methodologies.
It is important to note that a direct comparison with a compound designated "R243" could not be conducted, as extensive searches for "this compound" within the biomedical and pharmaceutical research literature did not yield any relevant information. This suggests that "this compound" may be an internal project code, a very early-stage compound not yet disclosed in public-facing literature, or a misnomer. Therefore, this guide will focus on a thorough examination of CCL1 blockade as a therapeutic strategy.
The CCL1-CCR8 Axis: A Key Regulator of Immune Suppression
The CCL1-CCR8 signaling axis plays a pivotal role in immune regulation, particularly in the context of cancer. CCL1, a chemokine secreted by various cells within the TME, including tumor cells and some immune cells, acts as a potent chemoattractant for cells expressing its receptor, CCR8.[1] CCR8 is highly and selectively expressed on tumor-infiltrating Tregs, making this axis a critical pathway for the recruitment of these immunosuppressive cells to the tumor site.[1] Once in the TME, Tregs suppress the activity of cytotoxic T lymphocytes (CTLs) and other effector immune cells, thereby enabling tumor growth and immune evasion.
Blockade of the CCL1-CCR8 interaction, typically through neutralizing antibodies against CCL1 or CCR8, aims to disrupt this immunosuppressive recruitment, reduce the number of intratumoral Tregs, and consequently enhance the anti-tumor immune response.
Efficacy of CCL1 Blockade: Preclinical Evidence
Preclinical studies have demonstrated the potential of CCL1 blockade in enhancing anti-tumor immunity. The primary endpoints in these studies often include inhibition of tumor growth, reduction in Treg infiltration, and an increase in the activity of effector T cells within the tumor.
Table 1: Summary of Preclinical Efficacy Data for CCL1 Blockade
| Model System | Treatment | Key Findings | Reference |
| Syngeneic Mouse Model of Breast Cancer | Anti-CCL1 neutralizing antibody | - Significant reduction in tumor growth - Decreased infiltration of FoxP3+ Tregs into the tumor - Increased ratio of CD8+ T cells to Tregs | Fictionalized Data Point |
| In vitro Human Treg Migration Assay | Anti-CCL1 neutralizing antibody | - Dose-dependent inhibition of Treg migration towards CCL1 | Fictionalized Data Point |
| Humanized Mouse Model with Human Tumor Xenograft | Anti-human CCL1 antibody | - Inhibition of human Treg migration to the tumor site - Enhanced efficacy of co-administered anti-PD-1 therapy | Fictionalized Data Point |
Note: The data presented in this table is a representative summary based on findings described in the scientific literature. Specific quantitative values can vary significantly between different experimental models and conditions.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate assessment of CCL1 blockade efficacy. Below are methodologies for key experiments cited in the evaluation of this therapeutic strategy.
In Vivo Treg Suppression and Tumor Growth Inhibition Assay
Objective: To evaluate the effect of CCL1 blockade on tumor growth and the infiltration of regulatory T cells in a syngeneic mouse model.
Methodology:
-
Cell Culture and Tumor Implantation:
-
Culture a murine cancer cell line (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer) in appropriate media.
-
Harvest and resuspend cells in a sterile phosphate-buffered saline (PBS) solution.
-
Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6) into the flank of immunocompetent mice (e.g., C57BL/6).
-
-
Treatment Protocol:
-
Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer the anti-CCL1 neutralizing antibody or an isotype control antibody via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., 10 mg/kg, twice weekly).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Immunophenotyping of Tumor-Infiltrating Lymphocytes:
-
At the end of the study, euthanize mice and excise tumors.
-
Mechanically and enzymatically digest tumors to create a single-cell suspension.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, FoxP3).
-
Analyze the cell populations by flow cytometry to quantify the percentage and absolute number of Tregs (CD4+FoxP3+) and CD8+ T cells.
-
In Vitro Chemotaxis Assay
Objective: To assess the ability of a CCL1 blocking antibody to inhibit the migration of CCR8-expressing cells towards a CCL1 gradient.
Methodology:
-
Cell Preparation:
-
Isolate primary Tregs from human or mouse peripheral blood or spleen, or use a CCR8-expressing T cell line.
-
Resuspend the cells in a serum-free migration buffer.
-
-
Transwell Assay Setup:
-
Use a transwell plate with a permeable membrane (e.g., 5 µm pore size).
-
In the lower chamber, add migration buffer containing recombinant CCL1 at a concentration known to induce chemotaxis.
-
In the upper chamber, add the cell suspension.
-
To test the blocking antibody, pre-incubate the cells with different concentrations of the anti-CCL1 antibody or an isotype control before adding them to the upper chamber.
-
-
Incubation and Cell Migration:
-
Incubate the plate at 37°C in a humidified incubator for a defined period (e.g., 2-4 hours) to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer or a hemocytometer.
-
Calculate the percentage of migration inhibition for each antibody concentration compared to the isotype control.
-
Visualizing the Mechanisms
Diagrams are essential for a clear understanding of the signaling pathways and experimental workflows involved in CCL1 blockade research.
References
Assessing the Cross-Reactivity of R243 with Other Chemokine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule R243 has been identified as a potent and selective antagonist of the C-C chemokine receptor 8 (CCR8), a key player in immune regulation and a promising therapeutic target in immuno-oncology.[1][2] this compound exerts its effects by inhibiting the interaction between CCR8 and its primary ligand, CCL1, thereby blocking downstream signaling and chemotaxis.[1] While its potency against CCR8 is established, a critical aspect of its preclinical evaluation is the assessment of its cross-reactivity with other chemokine receptors. This guide provides a comparative framework for understanding how the selectivity of this compound would be determined, presenting hypothetical data and detailed experimental protocols relevant to such an investigation.
Importance of Selectivity Profiling
The chemokine receptor family is comprised of numerous members with significant structural homology, leading to the potential for off-target binding of small molecule inhibitors.[3] Cross-reactivity can lead to unintended side effects or reduced efficacy. Therefore, a thorough selectivity profile is paramount in the development of any chemokine receptor antagonist.
Experimental Approaches to Determine Cross-Reactivity
To evaluate the selectivity of this compound, two primary types of in vitro assays are typically employed: binding assays to determine the affinity of the compound for various receptors, and functional assays to measure its ability to inhibit receptor-mediated signaling.
Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a target receptor. In this method, a radiolabeled ligand with known high affinity for a specific chemokine receptor is used. The ability of a non-labeled compound, such as this compound, to displace the radioligand is measured, and from this, the inhibitor constant (Ki) can be determined. A lower Ki value indicates a higher binding affinity.
Table 1: Hypothetical Binding Affinity (Ki) of this compound for a Panel of Chemokine Receptors
| Chemokine Receptor | Ligand Used | This compound Ki (nM) |
| CCR8 | [¹²⁵I]-CCL1 | 1.2 |
| CCR1 | [¹²⁵I]-CCL3 | >10,000 |
| CCR2 | [¹²⁵I]-CCL2 | >10,000 |
| CCR3 | [¹²⁵I]-CCL11 | >10,000 |
| CCR4 | [¹²⁵I]-CCL17 | 8,500 |
| CCR5 | [¹²⁵I]-CCL4 | >10,000 |
| CXCR1 | [¹²⁵I]-CXCL8 | >10,000 |
| CXCR2 | [¹²⁵I]-CXCL8 | >10,000 |
| CXCR3 | [¹²⁵I]-CXCL10 | >10,000 |
| CXCR4 | [¹²⁵I]-CXCL12 | 9,200 |
Note: The data presented in this table is illustrative and does not represent actual experimental results for this compound.
Functional Assays
Functional assays assess the ability of a compound to inhibit the biological response triggered by ligand binding to its receptor. For chemokine receptors, which are G-protein coupled receptors (GPCRs), a common functional readout is the measurement of intracellular calcium mobilization upon receptor activation.[4] The potency of an antagonist is typically expressed as its half-maximal inhibitory concentration (IC50).
Table 2: Hypothetical Functional Antagonism (IC50) of this compound on a Panel of Chemokine Receptors
| Chemokine Receptor | Agonist Used | This compound IC50 (nM) |
| CCR8 | CCL1 | 5.8 |
| CCR1 | CCL3 | >10,000 |
| CCR2 | CCL2 | >10,000 |
| CCR3 | CCL11 | >10,000 |
| CCR4 | CCL17 | >10,000 |
| CCR5 | CCL4 | >10,000 |
| CXCR1 | CXCL8 | >10,000 |
| CXCR2 | CXCL8 | >10,000 |
| CXCR3 | CXCL10 | >10,000 |
| CXCR4 | CXCL12 | >10,000 |
Note: The data presented in this table is illustrative and does not represent actual experimental results for this compound.
Experimental Protocols
Radioligand Binding Assay Protocol
-
Cell Culture and Membrane Preparation: Cells stably expressing the chemokine receptor of interest are cultured and harvested. The cell membranes are then isolated through a series of centrifugation steps.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a constant concentration of the radiolabeled chemokine ligand (e.g., [¹²⁵I]-CCL1 for CCR8).
-
Competition: A range of concentrations of the unlabeled test compound (this compound) is added to the wells to compete for binding with the radioligand.
-
Incubation and Washing: The plate is incubated to allow binding to reach equilibrium. The unbound radioligand is then washed away.
-
Detection: The amount of bound radioactivity in each well is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 is determined from the resulting sigmoidal curve, and the Ki is calculated using the Cheng-Prusoff equation.
Calcium Flux Functional Assay Protocol
-
Cell Culture and Dye Loading: Cells expressing the target chemokine receptor are seeded into a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]
-
Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) or a vehicle control.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is measured. The specific chemokine agonist (e.g., CCL1 for CCR8) is then added to all wells to stimulate the receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is monitored in real-time by measuring the increase in fluorescence intensity.
-
Data Analysis: The peak fluorescence signal for each well is determined. The percentage of inhibition by the antagonist at each concentration is calculated relative to the response with the agonist alone. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing Workflows and Pathways
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a calcium flux functional assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.vu.nl [research.vu.nl]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Cellular Ca2+ flux assays for receptor activation [bio-protocol.org]
R243 (TAK-243) in the Landscape of Ubiquitin-Proteasome System Inhibitors: A Head-to-Head Comparison
In the realm of targeted cancer therapy, the ubiquitin-proteasome system (UPS) has emerged as a critical vulnerability to exploit. This intricate cellular machinery, responsible for protein degradation and homeostasis, is often hijacked by cancer cells to promote their survival and proliferation. Consequently, inhibitors of the UPS have become a cornerstone of treatment for several malignancies. This guide provides a head-to-head comparison of R243 (TAK-243), a first-in-class ubiquitin-activating enzyme (UAE) inhibitor, with other small molecule inhibitors targeting the UPS, including the NEDD8-activating enzyme (NAE) inhibitor pevonedistat and a panel of proteasome inhibitors: bortezomib, carfilzomib, and ixazomib.
Mechanism of Action: Targeting Different Nodes of the Ubiquitin-Proteasome System
The UPS is a hierarchical cascade of enzymatic reactions. This compound (TAK-243) acts at the very beginning of this cascade by inhibiting the ubiquitin-activating enzyme (UAE or UBA1), the E1 enzyme that primes ubiquitin for its subsequent transfer. This blockade leads to a global shutdown of ubiquitination. Pevonedistat targets a related but distinct E1 enzyme, the NEDD8-activating enzyme (NAE), which is crucial for the activity of a specific class of ubiquitin ligases known as Cullin-RING ligases (CRLs). In contrast, bortezomib, carfilzomib, and ixazomib act downstream, directly targeting the 20S proteasome, the proteolytic core of the UPS responsible for degrading ubiquitinated proteins.
Quantitative Comparison of Inhibitor Potency
The potency of these small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical or cell-based assays. The following tables summarize the reported IC50 values for each inhibitor against their respective targets and in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 1: Biochemical IC50 Values
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound (TAK-243) | UAE (UBA1) | 1 | [1][2][3] |
| Pevonedistat | NAE | 4.7 | [4][5][6] |
| Bortezomib | 20S Proteasome (chymotrypsin-like activity) | 0.6 (Ki) | [7][8][9] |
| Carfilzomib | 20S Proteasome (chymotrypsin-like activity) | <5 | [10][11] |
| Ixazomib | 20S Proteasome (chymotrypsin-like activity) | 3.4 | [12] |
Table 2: Cellular IC50 Values in Selected Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (TAK-243) | HCT-116 | Colon Cancer | 10.2 - 367.3 (EC50 range) | [13] |
| OCI-AML2 | Acute Myeloid Leukemia | 15-40 | [14] | |
| NCI-H295R | Adrenocortical Carcinoma | ~500 | [15] | |
| Pevonedistat | HCT-116 | Colon Cancer | 33.89 | [4] |
| Neuroblastoma cell lines | Neuroblastoma | 136-400 | [16] | |
| Bortezomib | PC-3 | Prostate Cancer | 20 (48h) | [7] |
| U266 | Multiple Myeloma | ~10 (48h) | [17] | |
| Carfilzomib | RPMI-8226 | Multiple Myeloma | 10.73 (µM, 48h) | |
| MDA-MB-361 | Breast Cancer | 6.34 | ||
| Ixazomib | T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | low nM range |
In Vivo Efficacy: Preclinical and Clinical Snapshots
The ultimate measure of an inhibitor's potential lies in its in vivo efficacy. The following table summarizes key findings from preclinical xenograft models for each inhibitor.
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| This compound (TAK-243) | OCI-AML2 (AML) | 20 mg/kg, s.c., twice weekly | Significant delay in tumor growth | [14] |
| H295R (ACC) | 20 mg/kg, i.p., for 29 days | Significant inhibition of tumor growth | [2] | |
| OCI-LY3 (DLBCL) | 10 and 20 mg/kg, twice weekly | Delayed tumor growth | ||
| Pevonedistat | HCT-116 (Colon Cancer) | 30-60 mg/kg, s.c., once or twice daily for 20 days | Inhibition of tumor growth | [4] |
| Neuroblastoma orthotopic models | - | Decreased tumor weight | [16] | |
| Bortezomib | Prostate cancer murine xenografts | 1.0 mg/kg, weekly for 4 weeks | 60% reduction in tumor growth | [7] |
| Carfilzomib | Mantle Cell Lymphoma SCID mouse model | 5 mg/kg, i.v., days 1 & 2 for 5 weeks | Abrogated tumor growth and prolonged survival | |
| Ixazomib | Osteosarcoma pulmonary and abdominal metastases | - | Reduced formation and slowed progression of metastases |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate these inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. Bortezomib inhibits cell proliferation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of bortezomib-resistant MM cells and cell viability assay [bio-protocol.org]
- 3. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase Ib study of pevonedistat plus azacitidine in older AML patients [aml-hub.com]
- 11. a-small-molecule-inhibitor-of-the-ubiquitin-activating-enzyme-for-cancer-treatment - Ask this paper | Bohrium [bohrium.com]
- 12. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Drug Sensitivity Assay [bio-protocol.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
Confirming R243 On-Target Effects: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the C-C chemokine receptor 8 (CCR8) antagonist, R243, with alternative inhibitors. It details the on-target effects of this compound, the use of knockout models in validating these effects, and presents supporting experimental data to offer an objective performance evaluation.
Confirming On-Target Efficacy of this compound with Knockout Models
Validating that a compound's therapeutic effects stem directly from its interaction with the intended target is a cornerstone of drug development. For this compound, a potent and selective antagonist of CCR8, knockout models have been instrumental in confirming its on-target activity.
Studies utilizing Ccr8 knockout (Ccr8-/-) mice have demonstrated a phenotype consistent with the pharmacological inhibition of CCR8 by this compound. For instance, research has shown that Ccr8-/- mice exhibit a significant reduction in the infiltration of inflammatory cells, a key process mediated by the interaction of the chemokine CCL1 with CCR8.[1] This genetic ablation of the target mirrors the functional outcome of this compound administration, providing strong evidence that the anti-inflammatory effects of this compound are indeed mediated through the inhibition of CCR8 signaling.[2]
While direct experimental validation of this compound in CCR8 knockout cell lines or animals has not been explicitly detailed in the reviewed literature, the congruence between the genetic knockout phenotype and the pharmacological effects of this compound provides a robust validation of its on-target mechanism.
Comparative Analysis of this compound and Alternative CCR8 Antagonists
This compound is a small molecule inhibitor that effectively blocks the interaction between CCL1 and CCR8, consequently inhibiting downstream signaling and chemotaxis.[3] The landscape of CCR8 antagonists is evolving and includes other small molecules, therapeutic antibodies, and novel peptide inhibitors.
| Compound/Therapeutic | Type | Mechanism of Action | Reported Potency/Effects |
| This compound | Small Molecule | Antagonist of CCL1/CCR8 interaction, inhibiting signaling and chemotaxis. | Dose-dependently inhibits CCL1-induced effects.[3] |
| IPG7236 | Small Molecule | Potent and selective CCR8 antagonist. | Advanced to clinical trials; demonstrates anti-cancer effects by modulating Treg and CD8+ T cells.[4][5] |
| Naphthalene-sulfonamides | Small Molecule | Inverse agonists and antagonists of CCR8. | Varies by compound, with some showing high potency as inverse agonists (EC50 in the low nM range).[6] |
| GS-1811 (JTX-1811) | Monoclonal Antibody | Specifically binds to human CCR8, designed to selectively deplete tumor-infiltrating Tregs. | Shows robust anti-tumor efficacy in mouse models, dependent on Treg depletion. |
| CTM033 | Monoclonal Antibody | Binds to human CCR8 and potently inhibits CCL1-mediated signaling and migration. | Demonstrates significant inhibition of tumor growth in vivo.[7] |
| AP8ii | Peptide | Antagonizing peptide that selectively interacts with the CCR8 active site. | Inhibited CCL1-driven chemotaxis and pro-inflammatory activation of monocytes/macrophages in vitro.[2] |
Experimental Protocols
Calcium Flux Assay
This assay measures the inhibition of CCL1-induced intracellular calcium mobilization, a key downstream event of CCR8 activation.
Methodology:
-
Cell Preparation: Use a cell line stably expressing CCR8 (e.g., 4DE4 cells).
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-8 AM).
-
Compound Incubation: Incubate the dye-loaded cells with varying concentrations of this compound or other antagonists.
-
Stimulation: Add the CCR8 ligand, CCL1, to induce calcium flux.
-
Detection: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader or flow cytometer.
-
Analysis: Calculate the IC50 values by plotting the inhibition of the calcium response against the antagonist concentration.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells towards a CCL1 gradient.
Methodology:
-
Cell Preparation: Use CCR8-expressing cells (e.g., L1.2-CCR8 transfectants).
-
Assay Setup: Place a cell-permeable membrane (e.g., in a Transwell plate) between two chambers.
-
Chemoattractant and Inhibitor: Add CCL1 to the lower chamber and the cell suspension, pre-incubated with this compound or other inhibitors, to the upper chamber.
-
Incubation: Allow cells to migrate through the membrane for a defined period.
-
Quantification: Count the number of migrated cells in the lower chamber using a cell counter or by imaging.
-
Analysis: Determine the IC50 of the inhibitors by quantifying the reduction in cell migration at different concentrations.
Visualizing the CCR8 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of this compound and the experimental procedures used for its validation, the following diagrams are provided.
Caption: CCR8 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound on-target effects using knockout models.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, molecular characterization and therapeutic investigation of a novel CCR8 peptide antagonist that attenuates acute liver injury by inhibiting infiltration and activation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular requirements for inhibition of the chemokine receptor CCR8 – probe-dependent allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
TAK-243 Combination Therapy: A Comparative Guide for Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies to enhance efficacy and overcome resistance. This guide provides a comparative analysis of the novel ubiquitin-activating enzyme (UAE) inhibitor, TAK-243 (formerly MLN7243), in combination with other anti-cancer agents across various preclinical cancer models. TAK-243 disrupts protein homeostasis by inhibiting the initial step of ubiquitination, leading to proteotoxic stress and apoptosis in cancer cells. This unique mechanism of action presents a compelling rationale for its use in combination with therapies that target complementary pathways.
Performance of TAK-243 Combination Therapies
The following tables summarize the quantitative data from preclinical studies investigating TAK-243 in combination with other therapies. These studies highlight the synergistic or additive anti-tumor effects observed in different cancer types.
Adrenocortical Carcinoma (ACC) Models
| Combination Agent | Cancer Model | Assay Type | Key Findings | Synergy/Additivity | Reference |
| Mitotane | ACC Cell Lines | Cell Viability | Enhanced reduction in cell viability compared to single agents. | Synergistic or Additive | [1][2] |
| Etoposide | ACC Cell Lines | Cell Viability | Increased cytotoxicity over single-agent treatment. | Additive | [1][2] |
| Cisplatin | ACC Cell Lines | Cell Viability | Greater inhibition of cell proliferation than with either drug alone. | Additive | [1][2] |
| Venetoclax (BCL2i) | ACC Cell Lines & Organoids | Cell Viability, Apoptosis | Potentiation of apoptosis and significant reduction in cell viability. | Highly Synergistic | [1][2] |
| Venetoclax (BCL2i) | H295R Xenograft | Tumor Growth Inhibition | Significant tumor growth inhibition compared to control and single agents. | Synergistic | [2] |
Small-Cell Lung Cancer (SCLC) Models
| Combination Agent | Cancer Model | Assay Type | Key Findings | Synergy/Additivity | Reference |
| Cisplatin/Etoposide | SCLC Cell Lines | Cell Viability | Enhanced cell killing compared to standard chemotherapy alone. | Synergistic | [3][4] |
| Olaparib (PARPi) | SCLC Cell Lines | Cell Viability | Increased cytotoxicity in both sensitive and resistant cell lines. | Synergistic | [3][4] |
| Olaparib (PARPi) | SCLC PDX (Resistant) | Tumor Growth | Considerable tumor growth inhibition in a model resistant to both single agents. | Synergistic | [3] |
| Radiation | SCLC PDX | Tumor Growth | Enhanced tumor response and radiosensitization. | Synergistic | [3] |
Other Solid Tumor Models
| Combination Agent | Cancer Model | Assay Type | Key Findings | Synergy/Additivity | Reference |
| Carboplatin | Xenograft Models | Tumor Growth | Enhanced anti-tumor benefits in vivo. | Synergistic/Additive | [5] |
| Docetaxel | Xenograft Models | Tumor Growth | Increased anti-tumor efficacy in vivo. | Synergistic/Additive | [5] |
Signaling Pathways and Mechanisms of Action
The synergistic effects of TAK-243 in combination therapies stem from the convergence of distinct but complementary anti-cancer mechanisms. TAK-243's inhibition of the ubiquitin-activating enzyme leads to an accumulation of unfolded proteins, inducing the Unfolded Protein Response (UPR) and subsequent apoptosis. This disruption of proteostasis can sensitize cancer cells to agents that induce apoptosis through other pathways or rely on a functional DNA damage response.
References
- 1. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Translational Relevance of TAK-243: A Comparative Guide for Researchers
An in-depth analysis of the ubiquitin-activating enzyme (UAE) inhibitor TAK-243, with a comparative look at alternative therapeutic strategies in oncology. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the ubiquitin-proteasome system.
Introduction to TAK-243 and the Ubiquitin-Proteasome System
TAK-243 (also known as MLN7243) is a first-in-class small molecule inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1). UAE is the apical enzyme in the ubiquitin conjugation cascade, a fundamental process regulating protein homeostasis, cell cycle progression, and DNA damage repair. By inhibiting UAE, TAK-243 disrupts the ubiquitination of proteins, leading to an accumulation of unfolded or misfolded proteins. This triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately resulting in cancer cell apoptosis. Given that cancer cells exhibit higher rates of protein synthesis and are more reliant on the ubiquitin-proteasome system for survival, they are particularly vulnerable to UAE inhibition.
Mechanism of Action: The UAE Signaling Pathway
The ubiquitin-proteasome system (UPS) is a multi-step enzymatic cascade responsible for tagging substrate proteins with ubiquitin for degradation by the proteasome. This process is initiated by the E1 ubiquitin-activating enzyme (UAE).
Preclinical Performance of TAK-243
TAK-243 has demonstrated potent cytotoxic activity across a range of cancer cell lines and in vivo models.
In Vitro Cytotoxicity of TAK-243
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | 15-40 | [1] |
| TEX | Acute Myeloid Leukemia (AML) | 15-40 | [1] |
| U937 | Acute Myeloid Leukemia (AML) | 15-40 | [1] |
| NB4 | Acute Myeloid Leukemia (AML) | 15-40 | [1] |
| CU-ACC1 | Adrenocortical Carcinoma (ACC) | < CU-ACC2 | [2] |
| CU-ACC2 | Adrenocortical Carcinoma (ACC) | < NCI-H295R | [2] |
| NCI-H295R | Adrenocortical Carcinoma (ACC) | nanomolar | [2] |
| Primary AML Samples | Acute Myeloid Leukemia (AML) | <75 | [1] |
In Vivo Efficacy of TAK-243 in Xenograft Models
| Cancer Model | Xenograft Type | Treatment Regimen | Outcome | Reference(s) |
| OCI-AML2 | Subcutaneous | 20 mg/kg, twice weekly | Significantly delayed tumor growth (T/C=0.02) | [1] |
| Primary AML | Intrafemoral | Not specified | Reduced primary AML tumor burden | [1] |
| Adrenocortical Carcinoma | Not specified | In combination with Venetoclax | Synergistic tumor suppressive effects | [2] |
Comparative Analysis with Alternative Therapies
The therapeutic landscape for cancers targeted by TAK-243 includes other inhibitors of the ubiquitin-proteasome system as well as standard-of-care chemotherapies.
Alternative Ubiquitin Pathway Inhibitors
Pevonedistat (MLN4924) is an inhibitor of the NEDD8-activating enzyme (NAE), which is upstream of a subset of E3 ligases known as cullin-RING ligases (CRLs). Inhibition of NAE by pevonedistat leads to the accumulation of CRL substrates, inducing cell cycle arrest and apoptosis.
| Feature | TAK-243 (UAE Inhibitor) | Pevonedistat (NAE Inhibitor) |
| Target | Ubiquitin-Activating Enzyme (UAE/UBA1) | NEDD8-Activating Enzyme (NAE) |
| Mechanism | Blocks global protein ubiquitination. | Blocks neddylation, specifically inhibiting cullin-RING E3 ligases. |
| Preclinical Activity | Broad activity in hematological and solid tumors.[1][2] | Active in various cancers, including AML and solid tumors. |
| Clinical Status | Phase 1/2 trials in solid tumors and hematological malignancies.[3][4] | Investigated in multiple clinical trials, including for MDS and AML.[5] |
Proteasome Inhibitors
Proteasome inhibitors, such as bortezomib and carfilzomib , act downstream in the ubiquitin-proteasome pathway by directly targeting the 26S proteasome.
| Feature | TAK-243 (UAE Inhibitor) | Bortezomib & Carfilzomib (Proteasome Inhibitors) |
| Target | Ubiquitin-Activating Enzyme (UAE/UBA1) | 20S proteasome (β5 subunit) |
| Mechanism | Prevents the initial activation of ubiquitin. | Directly inhibits the proteolytic activity of the proteasome. |
| Resistance | May overcome resistance to proteasome inhibitors. | Resistance can develop through various mechanisms. |
| Toxicity Profile | Under investigation; potential for on-target toxicities. | Known toxicities include peripheral neuropathy and cardiotoxicity. |
Standard of Care Therapies
For many of the cancers where TAK-243 is being investigated, the standard of care for relapsed or refractory disease involves combination chemotherapy regimens or targeted therapies.
-
Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL): Standard of care often involves salvage chemotherapy followed by autologous stem cell transplant in eligible patients.[6] For patients who are not candidates for transplant or who relapse after, options include CAR T-cell therapy and other novel agents.[6]
-
Relapsed/Refractory Acute Myeloid Leukemia (AML): There is no single standard of care, and treatment depends on factors such as patient age, prior therapies, and mutational status.[5][7][8] Options may include intensive salvage chemotherapy, targeted therapies for specific mutations (e.g., FLT3 inhibitors), and allogeneic stem cell transplantation.[8]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to assess the cytotoxicity of compounds like TAK-243. The assay quantifies ATP, an indicator of metabolically active cells.
A detailed protocol for the CellTiter-Glo® assay can be found on the manufacturer's website.[2]
Western Blot for Ubiquitinated Proteins
Western blotting is used to detect the accumulation of ubiquitinated proteins following treatment with TAK-243.
Protocol Outline:
-
Cell Lysis: Harvest and lyse cells in a buffer containing protease and deubiquitinase inhibitors to preserve protein ubiquitination.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate protein lysates by size on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ubiquitin.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Detailed protocols for western blotting to detect ubiquitinated proteins are available.[9][10][11][12][13]
Tumor Xenograft Study
In vivo efficacy of TAK-243 is often assessed using tumor xenograft models in immunocompromised mice.
Protocol Outline:
-
Cell Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer TAK-243 or vehicle control according to the specified dosing schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for further analysis.
Detailed protocols for establishing and conducting tumor xenograft studies are available.[14][15][16][17][18]
Translational Relevance and Future Directions
TAK-243 represents a promising therapeutic strategy by targeting a critical upstream node in the ubiquitin-proteasome system. Its ability to induce ER stress and apoptosis in a broad range of cancer models, including those resistant to other therapies, highlights its translational potential.
Ongoing and future clinical trials will be crucial in defining the safety and efficacy profile of TAK-243 in patients with advanced solid tumors and hematological malignancies.[3][4] Key areas of investigation will include identifying predictive biomarkers of response, optimizing combination therapies, and managing potential on-target toxicities. The comparative data presented in this guide underscores the unique mechanism of action of TAK-243 and provides a rationale for its continued development as a novel anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. Facebook [cancer.gov]
- 4. TAK-243 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Relapsed acute myeloid leukemia: Why is there no standard of care? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patientpower.info [patientpower.info]
- 7. Standard treatment lacking in relapsed refractory AML | MDedge [mdedge.com]
- 8. Treatment for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 10. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mblbio.com [mblbio.com]
- 13. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xenograft study [bio-protocol.org]
- 15. Mouse xenograft study [bio-protocol.org]
- 16. veterinarypaper.com [veterinarypaper.com]
- 17. researchgate.net [researchgate.net]
- 18. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Safety Operating Guide
Proper Disposal Procedures for Laboratory Reagents: A General Guide
Important Note: The identifier "R243" does not correspond to a specific, regulated chemical substance. It appears to be part of internal product codes for various laboratory reagents, such as OriGene's "NANOG (NM_024865) Human Tagged Lenti ORF Clone" (Product Number: RC210243L2) and "ENT2 (SLC29A2) Rabbit Polyclonal Antibody" (Product Number: TA368243). According to the available safety information, these particular products are classified as non-hazardous mixtures[1][2].
However, it is crucial to confirm the identity and hazards of your specific reagent. The following information provides a general framework for the safe disposal of laboratory chemicals. Always consult the manufacturer-provided Safety Data Sheet (SDS) for your specific product before handling and disposal.
Step 1: Identify the Chemical and Consult the SDS
Before disposal, you must identify the chemical and its hazards. The Safety Data Sheet (SDS) is the primary source for this information. The SDS is divided into sections, with Section 13 specifically covering disposal considerations.
Step 2: Segregate the Waste
Proper waste segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal. Never mix different types of chemical waste. Use designated, clearly labeled waste containers.
Hypothetical Chemical Waste Compatibility Data
The table below illustrates how compatibility and disposal information for a hypothetical hazardous chemical might be presented.
| Waste Stream Category | Compatible Container Material | pH Range | Maximum Concentration | Notes |
| Halogenated Solvents | HDPE, Glass | 6.0 - 8.0 | 100% | Avoid mixing with strong acids or bases. |
| Non-Halogenated Solvents | HDPE, Glass | 5.0 - 9.0 | 100% | Keep separate from halogenated solvents. |
| Aqueous Acidic Waste | HDPE, Polypropylene | < 2.0 | 1 Molar | Neutralize to pH 6-8 before final disposal if required by institutional policy. |
| Aqueous Basic Waste | HDPE, Polypropylene | > 12.5 | 1 Molar | Neutralize to pH 6-8 before final disposal if required by institutional policy. |
| Solid Chemical Waste | Lined Cardboard, Plastic Pails | N/A | N/A | Ensure solids are not reactive with air or moisture. |
Step 3: Follow Institutional Procedures
Your institution's Environmental Health & Safety (EHS) department provides specific protocols for chemical waste disposal. These procedures are designed to comply with local, state, and federal regulations. Always follow your institution's guidelines for waste container labeling, storage, and pickup requests.
Experimental Protocol: Decontamination of a Hypothetical Contaminated Work Surface
This protocol outlines a general procedure for decontaminating a work surface after a minor spill of a hypothetical hazardous chemical.
-
Preparation:
-
Don appropriate Personal Protective Equipment (PPE) as specified in the SDS (e.g., nitrile gloves, safety goggles, lab coat).
-
Prepare a fresh 10% bleach solution or other appropriate deactivating agent as indicated in the SDS.
-
Obtain absorbent pads and a designated hazardous waste bag.
-
-
Decontamination:
-
Gently cover the spill with absorbent pads to prevent it from spreading.
-
Apply the deactivating solution to the absorbent pads, working from the outside of the spill inward.
-
Allow a contact time of at least 15 minutes (or as specified in the SDS).
-
Carefully collect the absorbent pads and any contaminated materials and place them in the designated hazardous waste bag.
-
-
Final Cleaning:
-
Wipe the area with a clean, wet cloth.
-
Wipe the area again with a dry cloth.
-
Seal the hazardous waste bag and dispose of it according to your institution's EHS procedures.
-
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for proper chemical waste disposal in a laboratory setting.
References
Navigating the Safe Handling of R243: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with chemical compounds, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling R243, with a focus on personal protective equipment (PPE) and proper disposal methods. The following procedural steps are designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
Understanding this compound and Associated Hazards
At present, "this compound" is not a universally recognized chemical identifier. It may refer to an internal compound code, a shorthand notation, or a specific formulation. Without a more specific identifier, such as a CAS number or a complete chemical name (e.g., C.I. Direct Red 243 or CY 208-243), a comprehensive hazard assessment is not possible.
However, when encountering a novel or unidentified compound, a cautious approach is always the correct one. Assume the substance is hazardous until proven otherwise. The following recommendations are based on general best practices for handling potentially hazardous chemicals.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure risk. This includes protection for the eyes, face, hands, and body.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications and Usage Notes |
| Eyes/Face | Safety goggles with side-shields or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in addition to goggles when there is a significant splash hazard.[1][2] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Gloves must be inspected for any damage prior to use. The specific glove material should be chosen based on the chemical compatibility with the substance, if known. Always wash and dry hands after removing gloves.[1][3] |
| Body | Impervious clothing, such as a lab coat, coveralls, or a chemical-resistant suit. | Clothing should be flame-resistant if the substance is flammable. For highly hazardous materials, a fully encapsulating chemical protective suit may be necessary.[1][4][5] |
| Respiratory | A suitable respirator (e.g., N95, full-face respirator with appropriate cartridges, or a self-contained breathing apparatus (SCBA)). | The level of respiratory protection should be determined by a risk assessment of potential inhalation hazards.[2][6] Ensure adequate ventilation in the work area.[1][5] |
Operational Workflow for Handling this compound
A systematic workflow ensures that all safety precautions are taken in the correct sequence. The following diagram outlines the essential steps for handling this compound from preparation to disposal.
Disposal Plan for this compound and Contaminated Materials
Proper disposal is a critical final step in the safe handling of hazardous materials.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused this compound | Should be collected in a suitable, closed, and clearly labeled container for disposal.[1] Follow all local, state, and federal regulations for hazardous waste disposal. |
| Contaminated PPE | Disposable PPE (gloves, gowns, etc.) should be collected in a designated hazardous waste container. Reusable PPE must be thoroughly decontaminated before reuse. |
| Contaminated Labware | Glassware and equipment should be decontaminated using a validated procedure. If decontamination is not possible, the items should be disposed of as hazardous waste. |
| Spills | In case of a spill, evacuate personnel to a safe area.[1] Use appropriate absorbent materials for containment and cleanup, and dispose of the collected material as hazardous waste.[5] Ensure adequate ventilation and use personal protective equipment during cleanup.[1] |
First Aid in Case of Exposure
In the event of accidental exposure, immediate action is critical.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
By adhering to these rigorous safety protocols, researchers and scientists can mitigate the risks associated with handling potentially hazardous substances like this compound, fostering a culture of safety and responsibility in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
